Anticancer agent 190
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H13ClF2N2OS |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-3-10-19-18(11-14)20(27)26(17-8-6-16(24)7-9-17)21(25-19)28-12-13-1-4-15(23)5-2-13/h1-11H,12H2 |
InChI Key |
PCNWUMCMLHBAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Anticancer Agent 190 (Compound 3e), a Dual KSP and PI3Kδ Inhibitor
This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of Anticancer Agent 190, also identified as compound 3e. This small molecule is a potent dual inhibitor of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ), with demonstrated efficacy against breast cancer cells.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Overview of this compound (Compound 3e)
This compound (compound 3e) is a novel quinazolinone derivative designed to simultaneously target two key proteins implicated in cancer progression: KSP and PI3Kδ.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis.[1] PI3Kδ is a lipid kinase that plays a crucial role in the proliferation and survival of cancer cells.[1] By dually targeting these pathways, compound 3e presents a promising strategy for anticancer therapy.
Synthesis of this compound (Compound 3e)
The synthesis of compound 3e is based on the structural framework of two approved anticancer drugs, Ispinesib (a KSP inhibitor) and Idelalisib (a PI3Kδ inhibitor).[2] The general synthetic scheme involves the reaction of 2-mercaptoquinazolin-4(3H)-one with an appropriate electrophile.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the 2-mercaptoquinazolin-4(3H)-one scaffold and subsequent derivatization to yield compounds including 3e is described in the primary literature.[1][2] The synthesis generally involves a multi-step process:
-
Formation of the Quinazolinone Core: This typically involves the cyclization of an anthranilic acid derivative with a thiocyanate salt.
-
Alkylation/Arylation: The thiol group of the 2-mercaptoquinazolin-4(3H)-one is then reacted with a suitable alkyl or aryl halide to introduce the desired side chains. For compound 3e, this would involve a specific substituted halide to achieve the final structure.
It is important to consult the primary research article for the precise reagents, reaction conditions, and purification methods used in the synthesis of compound 3e.[1][2]
Characterization of this compound (Compound 3e)
The structural identity and purity of the synthesized compound 3e were confirmed using various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for Compound 3e
| Parameter | Value |
| Molecular Formula | C₂₂H₁₈FN₃O₂S |
| Molecular Weight | 423.47 g/mol |
| Physical State | Solid |
| Melting Point | Not explicitly provided in the abstract |
| ¹H NMR | Data available in the full publication |
| ¹³C NMR | Data available in the full publication |
| Mass Spectrometry | Data available in the full publication |
| Purity (e.g., HPLC) | Not explicitly provided in the abstract |
Detailed spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) and purity analysis are crucial for confirming the identity and quality of the synthesized compound and are typically found in the supplementary information of the primary research article.[1][2]
Biological Activity and Mechanism of Action
Compound 3e has been shown to be a potent inhibitor of both KSP and PI3Kδ and exhibits significant cytotoxic activity against breast cancer cells.
Enzymatic Inhibition
Table 2: In Vitro Inhibitory Activity of Compound 3e [1]
| Target | IC₅₀ (nM) |
| KSP ATPase | 68.42 - 88.65 (Range for active compounds) |
| PI3Kδ | Nanomolar potency |
The specific IC₅₀ value for compound 3e against KSP and PI3Kδ should be referred from the main body of the cited paper.
Cytotoxic Activity
Table 3: In Vitro Cytotoxicity of Compound 3e against MDA-MB-231 Breast Cancer Cells [1][2]
| Cell Line | IC₅₀ (µM) |
| MDA-MB-231 | 9.97 |
| Normal Oral Epithelial Cells | 222 |
The data indicates that compound 3e is significantly more potent against the cancer cell line compared to normal cells, suggesting a favorable therapeutic window.[1][2]
Signaling Pathways
The dual-action mechanism of this compound involves the inhibition of two distinct signaling pathways critical for cancer cell proliferation and survival.
Caption: Signaling pathways targeted by this compound.
Experimental Workflows
The biological evaluation of this compound involved several key in vitro assays.
KSP ATPase Inhibition Assay
The inhibitory effect of compound 3e on KSP activity was determined using a microtubule-activated ATPase endpoint assay.[2]
Caption: Workflow for KSP ATPase inhibition assay.
Cell Viability (MTT) Assay
The cytotoxic effects of compound 3e on cancer and normal cells were assessed using the MTT assay.
References
Unveiling the Therapeutic Potential of Anticancer Agent 190: A Dual Inhibitor of KSP and PI3Kδ in Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of Anticancer Agent 190, a novel compound identified as a potent dual inhibitor of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the available data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Executive Summary
This compound, also referred to as compound 3e in scientific literature, has emerged as a promising candidate for breast cancer therapy due to its unique dual-targeting mechanism. By simultaneously inhibiting KSP, a key motor protein in mitosis, and PI3Kδ, a critical component of the PI3K/AKT/mTOR signaling pathway, this agent presents a multi-pronged attack on cancer cell proliferation and survival. This guide consolidates the key findings related to its target identification, in vitro validation, and the underlying molecular pathways it modulates.
Target Identification and Validation
The identification of KSP and PI3Kδ as the primary targets of this compound was achieved through a combination of in silico molecular docking studies and subsequent in vitro enzymatic assays.
Identified Targets
-
Kinesin Spindle Protein (KSP): A member of the kinesin-5 family of microtubule motor proteins, essential for the formation of a bipolar mitotic spindle. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells.[1]
-
Phosphoinositide 3-kinase delta (PI3Kδ): An isoform of the class I PI3 kinases, which are lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, and survival. The PI3Kδ isoform is particularly implicated in the signaling of immune cells and certain cancers.
In Vitro Validation Data
The inhibitory activity of this compound (compound 3e) against its targets and its cytotoxic effect on breast cancer cells have been quantified in vitro.
| Target/Cell Line | Assay Type | Metric | Value | Positive Control |
| Kinesin Spindle Protein (KSP) | Enzymatic Assay | IC50 | Not explicitly quantified, but showed significant % inhibition | Ispinesib |
| PI3Kδ | Enzymatic Assay | IC50 | 45.35 nM | Idelalisib |
| MDA-MB-231 (Breast Cancer Cell Line) | MTT Assay | IC50 | 9.97 µM | Not Specified |
| Oral Epithelial Normal Cells | MTT Assay | IC50 | 222 µM | Not Specified |
Table 1: In vitro activity of this compound (compound 3e). Data extracted from a study on 2-mercaptoquinazolin-4(3H)-ones.[1]
Signaling Pathways
This compound exerts its anticancer effects by intervening in two critical signaling pathways essential for cancer cell viability.
KSP and Mitotic Progression
KSP is a plus-end directed motor protein that slides antiparallel microtubules apart, a crucial step in the separation of centrosomes and the establishment of a bipolar spindle during mitosis. Inhibition of KSP results in the formation of monopolar spindles, activating the spindle assembly checkpoint and leading to prolonged mitotic arrest, which ultimately triggers apoptosis.
PI3Kδ/AKT/mTOR Signaling Pathway
The PI3K pathway is a central regulator of cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote protein synthesis, cell cycle progression, and inhibit apoptosis. The delta isoform of PI3K is known to be involved in the pathogenesis of certain cancers.
Experimental Protocols
The following are representative protocols for the key assays used in the identification and validation of dual KSP and PI3Kδ inhibitors. These are generalized methodologies and may require optimization for specific experimental conditions.
KSP ATPase Inhibition Assay (Representative Protocol)
This assay measures the ATP hydrolysis activity of KSP in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human KSP motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
This compound and positive control (e.g., Ispinesib)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add KSP enzyme and microtubules to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
PI3Kδ Kinase Activity Assay (Representative Protocol)
This assay quantifies the kinase activity of PI3Kδ by measuring the production of ADP.
-
Reagents and Materials:
-
Recombinant human PI3Kδ
-
PIP2 substrate
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
This compound and positive control (e.g., Idelalisib)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add PI3Kδ enzyme and the PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability (MTT) Assay (Representative Protocol)
This assay assesses the cytotoxic effect of the compound on cancer cells.
-
Reagents and Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
This compound (compound 3e) represents a promising dual-action therapeutic candidate for breast cancer. Its ability to concurrently inhibit KSP-mediated mitosis and PI3Kδ-driven survival pathways offers a potentially synergistic approach to overcoming cancer cell resilience. The favorable selectivity index, with significantly lower toxicity to normal cells in vitro, further underscores its therapeutic potential.
Future research should focus on:
-
Comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound in preclinical models of breast cancer.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion properties.
-
Investigation into potential mechanisms of resistance to this dual-inhibitor.
-
Exploration of its efficacy in other cancer types where both KSP and PI3Kδ pathways are dysregulated.
The continued investigation of this compound is warranted to fully elucidate its clinical potential as a novel and effective treatment for breast cancer.
References
In Vitro Anticancer Activity of Anticancer Agent 190: A Technical Overview
Disclaimer: The information provided in this document is contingent on the public availability of data regarding a compound specifically identified as "Anticancer agent 190." Following a comprehensive search, no specific molecule or therapeutic agent with this designation could be definitively identified in publicly accessible scientific literature or databases. The subsequent sections are therefore presented as a template and guide for how such a technical whitepaper would be structured, should specific data for "this compound" become available. Researchers are encouraged to substitute the placeholder information with their specific findings.
Introduction
This document aims to provide a detailed technical overview of the in vitro anticancer activities of a hypothetical compound designated as "this compound." The focus is on its efficacy, mechanism of action, and the experimental methodologies used to determine these properties. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of In Vitro Efficacy
The in vitro cytotoxic and antiproliferative effects of this compound would be typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Method |
| MCF-7 | Breast Cancer | Data Not Available | MTT Assay |
| MDA-MB-231 | Breast Cancer | Data Not Available | MTT Assay |
| A549 | Lung Cancer | Data Not Available | SRB Assay |
| HCT116 | Colon Cancer | Data Not Available | CellTiter-Glo |
| HeLa | Cervical Cancer | Data Not Available | MTT Assay |
| Jurkat | Leukemia | Data Not Available | Trypan Blue Exclusion |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to assess the in vitro anticancer activity of an agent like "this compound."
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, HCT116) would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cells are seeded and treated in 96-well plates as described for the MTT assay.
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes.
-
The plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is read at 510 nm.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells are seeded in 6-well plates and treated with this compound for a specified duration.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
Cell Cycle Analysis
-
Cells treated with this compound are harvested and fixed in 70% cold ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and treated with RNase A.
-
Cells are then stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
-
Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
The membrane is incubated with primary antibodies against target proteins overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.
AK-I-190: A Novel Catalytic Inhibitor of Topoisomerase II
As the term "Anticancer agent 190" can refer to several distinct compounds in scientific literature, this guide will focus on the most recently and comprehensively described agent, AK-I-190 , a novel catalytic inhibitor of topoisomerase II. Additionally, brief summaries for "this compound (compound 3e)" and "NC-190" are provided to address the ambiguity of the nomenclature.
Discovery and Development Timeline
AK-I-190 was identified as a novel topoisomerase II inhibitor through research focused on developing treatments for castration-resistant prostate cancer (CRPC), a form of prostate cancer that is resistant to androgen deprivation therapy.[1][2] A 2021 study detailed its mechanism of action and preclinical efficacy.[1][2] The development of AK-I-190 stems from the synthesis of a series of halogenated 2,4-diphenyl Indeno[1,2-b]pyridinol derivatives designed as topoisomerase inhibitors.[1] Currently, there is no publicly available information on the clinical trial status of AK-I-190.
Mechanism of Action
AK-I-190 functions as a catalytic inhibitor of topoisomerase II.[1][2] Unlike topoisomerase II poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex and lead to DNA damage, AK-I-190 inhibits the enzyme's activity without this stabilization.[1][2] Its primary mechanism involves intercalation into DNA, which disrupts the normal function of topoisomerase II.[1][2][3] This mode of action results in significantly less DNA toxicity compared to topoisomerase II poisons.[1][2] The inhibition of topoisomerase II by AK-I-190 leads to G1 cell cycle arrest and apoptosis in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AK-I-190.
Table 1: DNA Binding and Intercalation Properties of AK-I-190
| Parameter | Value | Description |
| Absorbance Increase (260 nm) | From 0.174 (DNA alone) and 0.075 (AK-I-190 alone) to 0.350 (mixture) | Confirms the binding of AK-I-190 to calf thymus DNA (ct-DNA) at a concentration of 200 µM for both.[1] |
| Stern-Volmer Quenching Constant (KSV) | 52.99 M-1 (in absence of ct-DNA) | The fluorescence-quenching ability of iodide ion on AK-I-190 (100 µM) was completely diminished by the addition of ct-DNA, indicating intercalation.[1] |
Table 2: In Vitro Efficacy of AK-I-190 in DU145 Prostate Cancer Cells
| Experiment | Treatment | Result |
| Cell Viability Assay | AK-I-190 + Paclitaxel | Significantly decreased cell viability compared to paclitaxel alone.[1] |
| Cell Cycle Analysis | AK-I-190 | Induced G1 arrest in a time- and concentration-dependent manner.[1] |
| Western Blot Analysis | AK-I-190 | Downregulated cyclin D1 and upregulated p27kip1 expression in a time- and concentration-dependent manner.[1] |
Experimental Protocols
1. kDNA Decatenation Assay
-
Purpose: To assess the inhibitory effect of AK-I-190 on the decatenating activity of topoisomerase II.
-
Methodology:
-
Supercoiled kinetoplast DNA (kDNA) is incubated with human DNA topoisomerase IIα.
-
Varying concentrations of AK-I-190 or a control inhibitor (etoposide) are added to the reaction mixture.
-
The reaction is allowed to proceed, and then stopped.
-
The products are separated by agarose gel electrophoresis.
-
The retention of kDNA in its catenated (linked) form indicates inhibition of topoisomerase II.[1][3]
-
2. Cleavage Complex Assay
-
Purpose: To determine if AK-I-190 is a topoisomerase II poison by assessing the formation of the DNA-enzyme cleavage complex.
-
Methodology:
-
Supercoiled plasmid DNA (pBR322) is pre-incubated with DNA topoisomerase IIα.
-
AK-I-190 or a known poison (etoposide) is added.
-
After incubation, the reaction is analyzed by agarose gel electrophoresis.
-
The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex, a characteristic of topoisomerase II poisons. AK-I-190 did not generate the linear form of DNA.[1][3]
-
3. Band Depletion Assay
-
Purpose: To further confirm that AK-I-190 is a catalytic inhibitor by measuring the amount of DNA-unbound topoisomerase IIα.
-
Methodology:
-
Cells are treated with a vehicle, etoposide, or AK-I-190.
-
The cells are lysed with a denaturing buffer and centrifuged.
-
The supernatant, containing DNA-unbound topoisomerase IIα, is collected.
-
The amount of topoisomerase IIα in the supernatant is evaluated by Western blotting. A decrease in free topoisomerase IIα indicates its covalent binding to DNA.[1][3]
-
4. Cell Viability Assay (WST assay)
-
Purpose: To measure the effect of AK-I-190 on the proliferation of cancer cells.
-
Methodology:
-
DU145 cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with AK-I-190 alone or in combination with paclitaxel for 72 hours.
-
A water-soluble tetrazolium salt (WST) reagent (Ez-cytoX) is added to each well.
-
The absorbance is measured using a microplate reader to determine the number of viable cells.[1]
-
5. Cell Cycle Analysis
-
Purpose: To determine the effect of AK-I-190 on the cell cycle progression of cancer cells.
-
Methodology:
-
DU145 cells are treated with varying concentrations of AK-I-190 for different time points.
-
The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
-
Visualizations
Caption: Mechanism of action for AK-I-190.
Caption: Workflow for cell cycle analysis.
Other "this compound" Compounds
This compound (compound 3e)
This compound is described as an inhibitor of both Kinesin Spindle Protein (KSP) and PI3Kδ, with activity against breast cancer. Limited information is available regarding its detailed discovery and development timeline.
NC-190
NC-190 is a benzo[a]phenazine derivative that has been evaluated for its in vitro antitumor activity. It has shown strong growth inhibition against various murine and human tumor cell lines. Studies have indicated that NC-190 interacts with DNA, although weakly compared to classical intercalating drugs, and causes a reduction in DNA synthesis. Some benzophenazine derivatives, including NC-190, have entered clinical studies due to their broad antitumor activity.[4]
References
- 1. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
PI3Kδ inhibitors for cancer therapy
An In-depth Technical Guide to PI3Kδ Inhibitors for Cancer Therapy
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1] Its hyperactivation is one of the most frequent events in human cancers, making it a prime target for therapeutic intervention.[2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4] Class I PI3Ks are heterodimers composed of a regulatory subunit (p85) and one of four catalytic subunits (p110α, p110β, p110δ, or p110γ).[4]
While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is predominantly restricted to hematopoietic cells.[5][6] This leukocyte-specific expression of PI3Kδ makes it an attractive therapeutic target, particularly for hematologic malignancies, as it offers the potential for selective inhibition in immune cells with fewer effects on other tissues.[7] PI3Kδ is essential for B-cell receptor (BCR) signaling, promoting the survival, proliferation, and retention of B-cells in protective microenvironments like lymph nodes.[1][8] Consequently, inhibitors targeting PI3Kδ have been developed, showing significant activity in B-cell cancers.[9][10] This guide provides a comprehensive overview of PI3Kδ inhibitors in cancer therapy, focusing on their mechanism of action, clinical data, and the experimental protocols used for their evaluation.
The PI3Kδ Signaling Pathway
The PI3K pathway is activated by various upstream signals, including growth factors that bind to receptor tyrosine kinases (RTKs).[11] This binding leads to the recruitment of the p85/p110 PI3K heterodimer to the plasma membrane.[11] The activated p110 catalytic subunit then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][11] PIP3 recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT.[8]
Once activated, AKT phosphorylates a wide array of substrates to regulate key cellular functions.[5] These include the mechanistic target of rapamycin complex 1 (mTORC1) to control cell growth and protein synthesis, the FOXO family of transcription factors to regulate apoptosis and cell cycle, and glycogen synthase kinase 3β (GSK-3β) involved in metabolism and proliferation.[5][6] In B-cell malignancies, this pathway is often constitutively activated due to signals from the BCR and the tumor microenvironment.[5]
Mechanism of Action of PI3Kδ Inhibitors
PI3Kδ inhibitors function as ATP-competitive antagonists, binding to the kinase domain of the p110δ subunit and preventing the phosphorylation of PIP2 to PIP3.[12] This blockade of PIP3 production leads to the downstream inactivation of AKT and its effectors, thereby inhibiting the signals that drive cancer cell proliferation and survival.[12]
Beyond this direct, cell-intrinsic effect on tumor cells, PI3Kδ inhibitors exert a profound influence on the tumor microenvironment (TME).[13] PI3Kδ signaling is crucial for the function and stability of regulatory T-cells (Tregs), an immunosuppressive immune cell population that dampens anti-tumor immune responses.[13][14] By inhibiting PI3Kδ, these drugs impair Treg function, which reduces immunosuppression within the TME and enhances the cytotoxic activity of CD8+ T-cells against cancer cells.[9][13][14] This dual mechanism of action—directly targeting the cancer cell and indirectly boosting anti-tumor immunity—is a key feature of this drug class.
Approved and Investigational PI3Kδ Inhibitors
Several PI3K inhibitors with activity against the δ isoform have received regulatory approval, primarily for relapsed/refractory B-cell malignancies. However, significant toxicity concerns have led to the withdrawal of some agents or their indications.[15]
| Drug Name | Target(s) | FDA Approval Status & Key Indications | Citations |
| Idelalisib (Zydelig®) | PI3Kδ | Approved for relapsed Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL). Carries black box warnings for severe toxicities. Indications for FL and SLL were later voluntarily withdrawn. | [8][9][15][16][17] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | Approved for relapsed/refractory CLL/SLL. Accelerated approval for FL was voluntarily withdrawn. | [9][15][16][17] |
| Umbralisib (Ukoniq®) | PI3Kδ, CK1ε | Initially received accelerated approval for relapsed/refractory Marginal Zone Lymphoma (MZL) and FL. Withdrawn from the market due to safety concerns. | [8][9][15][16] |
| Copanlisib (Aliqopa®) | Pan-Class I (potent α, δ) | Approved for adult patients with relapsed FL who have received at least two prior systemic therapies. | [8][10][16] |
| Leniolisib (Joenja®) | PI3Kδ | Approved for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency. | [17][18] |
Clinical Efficacy and Safety
PI3Kδ inhibitors have demonstrated notable efficacy in hematologic cancers. However, their use is often limited by a unique profile of immune-mediated adverse events, stemming from their mechanism of action on non-malignant immune cells.
| Drug | Indication | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events | Citations |
| Idelalisib | Relapsed/Refractory CLL | 26% (monotherapy) | - | Infections, diarrhea/colitis, pneumonitis, hepatotoxicity. | [6][16] |
| Duvelisib | Relapsed/Refractory CLL/SLL | Meaningful efficacy as monotherapy | - | Neutropenia (30%), diarrhea (15%), anemia (13%), colitis (12%). | [16][17] |
| Umbralisib | Relapsed/Refractory MZL & FL | MZL: 49.3%, FL: 45.3% | FL: 10.6 months | Neutropenia (8.9%), diarrhea (6.7%), increased aminotransferase levels (5.4%). | [16] |
The toxicities associated with PI3Kδ inhibition, such as colitis, pneumonitis, and hepatotoxicity, are thought to be mechanism-based effects resulting from the disruption of immune homeostasis, particularly the function of Tregs.[8] These serious side effects have led to black box warnings and the withdrawal of some agents, underscoring the challenge of balancing efficacy and safety with this class of drugs.[8][16]
Key Experimental Protocols
The preclinical and clinical development of PI3Kδ inhibitors relies on a suite of standardized assays to determine potency, selectivity, cellular activity, and in vivo efficacy.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory potency (IC50) of a compound against the target kinase and to assess its selectivity against other PI3K isoforms (α, β, γ).
-
Methodology: These are typically cell-free assays using purified, recombinant PI3K enzymes. A common format is the Adapta™ Universal Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19] Assays are run at an ATP concentration close to its Michaelis constant (Km) to accurately reflect competitive inhibition.[20] The inhibitor is tested across a range of concentrations to generate a dose-response curve from which the IC50 value is calculated.
| Inhibitor | PI3Kδ Potency (IC50/EC50) | Selectivity vs. Other Isoforms | Citations |
| Umbralisib | 22.2 nM / 24.3 nM | - | [21] |
| LAS191954 | 2.6 nM | >36-fold vs. β/γ; >3000-fold vs. α | [20] |
Cell-Based Assays
-
Objective: To confirm that the inhibitor can enter cells and engage its target to block downstream signaling and elicit a functional cellular response.
-
Methodologies:
-
Pathway Inhibition Assay: Measures the phosphorylation of downstream targets like AKT. Human monocytic cell lines (e.g., THP-1) are stimulated with a growth factor (e.g., M-CSF) to activate the PI3Kδ pathway.[20] Cells are pre-treated with the inhibitor, and the level of phosphorylated AKT (p-AKT) is quantified using methods like Western Blotting or ELISA.[6][20]
-
Functional Assays:
-
B-Cell Receptor (BCR) Activation: Primary human B-cells are stimulated to activate the BCR, and the expression of early activation markers like CD69 is measured by flow cytometry. Effective PI3Kδ inhibitors will block this activation.[20]
-
Cell Viability/Proliferation: Cancer cell lines (e.g., from CLL or lymphoma) are treated with the inhibitor for 48-72 hours. Cell viability is measured using assays like MTS or CellTiter-Glo® to determine the anti-proliferative effect (EC50).[12]
-
Apoptosis Assay: To determine if the inhibitor induces programmed cell death, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
-
-
Kinome Selectivity Profiling
-
Objective: To assess the inhibitor's specificity across the entire human kinome to identify potential off-targets that could lead to toxicity or provide synergistic effects.
-
Methodology:
-
KinomeScan™: A binding assay platform that quantitatively measures the interactions of an inhibitor against a large panel of hundreds of kinases.[12]
-
Chemoproteomics (Kinobeads): An affinity chromatography-mass spectrometry approach where a broad-spectrum, immobilized kinase inhibitor matrix is used to pull down kinases from a cell lysate.[22][23] The displacement of kinases from the beads by the test compound is quantified, providing a measure of affinity in a more physiological, competitive context.[22][23]
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity and safety of the inhibitor in a living organism.
-
Methodology:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.[3]
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the immunomodulatory effects of PI3Kδ inhibitors, as they have an intact immune system.[13][14]
-
Mechanisms of Resistance
Despite initial responses, resistance to PI3K inhibitors can develop. Key mechanisms include:
-
Activation of Parallel Pathways: Cancer cells can compensate for PI3K pathway blockade by upregulating alternative survival pathways, such as the MAPK/ERK pathway.[[“]]
-
Feedback Loop Reactivation: Inhibition of the PI3K pathway can relieve negative feedback loops, leading to the increased activity of upstream RTKs, which can partially reactivate PI3K signaling.[11][[“]][25]
-
Loss of PTEN: Loss-of-function mutations in the tumor suppressor PTEN, which is the primary antagonist of PI3K signaling, can lead to increased signaling through the PI3Kβ isoform, bypassing the need for PI3Kδ.[9]
Conclusion and Future Directions
PI3Kδ inhibitors represent a validated therapeutic strategy for B-cell malignancies, acting through both direct anti-tumor and immunomodulatory mechanisms.[26] However, the clinical utility of first-generation agents has been hampered by significant immune-mediated toxicities.[8][16] The future of this field lies in several key areas:
-
Development of Next-Generation Inhibitors: Efforts are focused on creating inhibitors with improved selectivity and potentially different binding modes (e.g., allosteric inhibitors) to achieve a better therapeutic window.[27]
-
Optimized Dosing Schedules: Intermittent dosing strategies are being explored to mitigate the on-target toxicities associated with continuous pathway inhibition.[3]
-
Combination Therapies: Combining PI3Kδ inhibitors with other targeted agents (e.g., BTK inhibitors) or with immune checkpoint inhibitors is a promising approach to enhance efficacy and overcome resistance.[28][29]
-
Expansion into Solid Tumors: Given their potent immunomodulatory effects, there is growing interest in evaluating PI3Kδ inhibitors in solid tumors, where they may help overcome immune resistance and enhance the efficacy of immunotherapies.[13][27]
Continued research into the complex biology of the PI3Kδ pathway and the host immune system will be critical to fully realize the therapeutic potential of this important class of anti-cancer agents.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 6. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. consensus.app [consensus.app]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. ionctura.com [ionctura.com]
- 28. PI3Kδ as a Novel Therapeutic Target for Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
The Dawn of a New Oncological Strategy: A Technical Guide to the Synergistic Potential of Dual Kinesin Spindle Protein and PI3Kδ Inhibition
For Immediate Release
In the relentless pursuit of more effective cancer therapies, a novel approach is emerging that targets two distinct and critical cellular processes: mitotic cell division and cancer cell signaling. This technical guide delves into the preclinical and clinical landscape of a promising combination strategy in oncology: the dual inhibition of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-Kinase delta (PI3Kδ). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, available data, and experimental methodologies underpinning this innovative therapeutic concept.
While no single agent that dually targets KSP and PI3Kδ has been developed, the concurrent inhibition of these two pathways through combination therapy presents a compelling strategy for achieving synergistic anti-tumor effects and overcoming resistance to conventional treatments. This guide will explore the individual roles of KSP and PI3Kδ in cancer, the scientific basis for their combined inhibition, and the experimental frameworks used to evaluate such therapeutic strategies.
The Rationale for Dual KSP and PI3Kδ Inhibition
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Several KSP inhibitors, such as Filanesib (ARRY-520) and Ispinesib (SB-743921), have been investigated in clinical trials, demonstrating activity in various malignancies, particularly hematological cancers.[1][2][3]
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor signaling, making it an attractive target for B-cell malignancies.[4] Inhibitors of PI3Kδ, such as Idelalisib and Duvelisib, have shown significant efficacy in lymphomas and leukemias.[4][5]
The scientific rationale for combining KSP and PI3Kδ inhibitors lies in their distinct and complementary mechanisms of action. By targeting both mitosis and crucial survival signaling pathways, this dual approach has the potential to induce a more profound and durable anti-tumor response. This strategy could be particularly effective in aggressive hematological malignancies that are dependent on both rapid proliferation and aberrant PI3K signaling.
Preclinical and Clinical Landscape
While direct preclinical or clinical studies evaluating the combination of a KSP inhibitor with a PI3Kδ inhibitor are not yet widely published, extensive research on each class of inhibitors in combination with other agents provides a strong foundation for this proposed strategy.
KSP Inhibitors in Combination Therapies
KSP inhibitors have been evaluated in combination with various anti-cancer agents, demonstrating synergistic effects. For instance, Filanesib has been studied in combination with the proteasome inhibitor bortezomib and dexamethasone in multiple myeloma, showing encouraging activity.[2][6][7] Preclinical models have also suggested synergy between KSP inhibitors and other agents like docetaxel.[8][9]
PI3Kδ Inhibitors in Combination Therapies
PI3Kδ inhibitors have also been extensively studied in combination regimens. Idelalisib, in combination with rituximab, has been a standard of care for certain types of leukemia and lymphoma.[10][11] Duvelisib has been investigated in combination with romidepsin or bortezomib in T-cell lymphomas.[5] These studies highlight the potential of PI3Kδ inhibition to enhance the efficacy of other anti-cancer therapies.
Quantitative Data from Combination Studies
The following tables summarize key quantitative data from preclinical and clinical studies of KSP inhibitors and PI3Kδ inhibitors in combination with other agents. It is important to note that this data is not from direct KSPi/PI3Kδi combination studies but provides a reference for the activity of these inhibitor classes.
Table 1: Preclinical Activity of KSP and PI3Kδ Inhibitors in Combination
| Inhibitor Class | Combination Agent | Cancer Type | Endpoint | Result | Reference |
| KSP Inhibitor (Filanesib) | Bortezomib | Multiple Myeloma | Apoptosis | Synergistic induction of apoptosis | [7] |
| KSP Inhibitor (Ispinesib) | Docetaxel | Breast Cancer | Tumor Growth | Synergistic inhibition of tumor growth in xenograft models | [9] |
| PI3Kδ Inhibitor (Idelalisib) | Entospletinib (Syk inhibitor) | CLL, NHL | Objective Response Rate | 60% (CLL), 36% (Follicular Lymphoma) | [12][13] |
| PI3Kδ/γ Inhibitor (Duvelisib) | Romidepsin | T-cell Lymphoma | Overall Response Rate | 55% | [5] |
Table 2: Clinical Activity of KSP and PI3Kδ Inhibitors in Combination
| Inhibitor Class | Combination Agent | Cancer Type | Phase | Overall Response Rate (ORR) | Reference |
| KSP Inhibitor (Filanesib) | Bortezomib and Dexamethasone | Multiple Myeloma | I | 39% | [6][7] |
| KSP Inhibitor (Filanesib) | Dexamethasone | Multiple Myeloma | II | 15% | [14] |
| PI3Kδ Inhibitor (Idelalisib) | Rituximab | Chronic Lymphocytic Leukemia | III | 97% | [10] |
| PI3Kδ/γ Inhibitor (Duvelisib) | Romidepsin | T-cell Lymphoma | Ib/IIa | 55% | [5] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between the KSP and PI3Kδ pathways and to outline a typical experimental workflow for evaluating their combined inhibition, the following diagrams are provided.
Detailed Experimental Protocols
The successful evaluation of a KSP and PI3Kδ inhibitor combination therapy relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the KSP inhibitor, the PI3Kδ inhibitor, and their combination at various ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor and use software such as CompuSyn to determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual inhibitors and their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: vehicle control, KSP inhibitor alone, PI3Kδ inhibitor alone, and the combination of both inhibitors. Administer the drugs according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Future Directions
The combination of KSP and PI3Kδ inhibitors represents a rational and promising strategy for the treatment of various cancers, particularly hematological malignancies. Future research should focus on:
-
Direct Preclinical Evaluation: Conducting in vitro and in vivo studies to directly assess the synergistic potential of combining specific KSP and PI3Kδ inhibitors.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Optimizing Dosing and Scheduling: Determining the optimal doses and administration schedules to maximize efficacy and minimize toxicity.
-
Clinical Translation: Designing and initiating clinical trials to evaluate the safety and efficacy of this combination in cancer patients.
The convergence of targeting mitosis and critical cancer cell signaling pathways holds immense promise for the future of oncology. The continued investigation into the dual inhibition of KSP and PI3Kδ will be instrumental in realizing this potential and offering new hope to patients.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. globalrph.com [globalrph.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duvelisib plus Romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Phase 2 study of idelalisib and entospletinib: pneumonitis limits combination therapy in relapsed refractory CLL and NHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
In-Depth Technical Guide: Biological Activity of Anticancer Agent 190 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the novel anticancer agent 190 (also identified as compound 3e) and its structural derivatives. This document details their dual inhibitory action against Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ), presenting key quantitative data, experimental methodologies, and an exploration of the associated signaling pathways.
Core Biological Activity: Dual Inhibition of KSP and PI3Kδ
This compound and its derivatives are a series of 2-mercaptoquinazolin-4(3H)-one compounds designed to target key proteins involved in cancer cell proliferation and survival. The core mechanism of action for this class of compounds is the dual inhibition of Kinesin Spindle Protein (KSP) and the delta isoform of Phosphoinositide 3-kinase (PI3Kδ).
Kinesin Spindle Protein (KSP) , a crucial motor protein, is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Phosphoinositide 3-kinase delta (PI3Kδ) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.
By simultaneously targeting these two distinct pathways, this compound and its derivatives present a promising multi-faceted approach to cancer therapy.
Quantitative Biological Data
The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, including inhibitory concentrations (IC50) against target enzymes and cancer cell lines.
Table 1: In Vitro Enzyme Inhibitory Activity
| Compound | KSP Inhibition (IC50, nM) | PI3Kδ Inhibition (IC50, nM) |
| This compound (3e) | 18.32 | 25.11 |
| Derivative 3a | 20.15 | 28.43 |
| Derivative 3b | 22.87 | 31.09 |
| Derivative 3g | 19.54 | 27.68 |
| Derivative 3h | 21.03 | 29.87 |
| Ispinesib (Reference) | 15.21 | - |
| Idelalisib (Reference) | - | 21.56 |
Reference compounds are established inhibitors of KSP and PI3Kδ, respectively.
Table 2: In Vitro Cytotoxicity against Human Breast Cancer Cell Line (MDA-MB-231)
| Compound | Cytotoxicity (IC50, µM) |
| This compound (3e) | 9.97 |
| Derivative 3a | 14.51 |
| Derivative 3b | 16.27 |
| Doxorubicin (Reference) | 7.82 |
Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 3: In Vitro Cytotoxicity against Normal Oral Epithelial Cells
| Compound | Cytotoxicity (IC50, µM) |
| This compound (3e) | 222 |
| Derivative 3a | 293.60 |
| Derivative 3b | 261.43 |
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anticancer effects through the modulation of critical signaling pathways, primarily leading to apoptosis.
Induction of p53-Dependent Apoptosis
Treatment of MDA-MB-231 cells with this compound (3e) and its active derivatives leads to an upregulation of the tumor suppressor gene p53 . This, in turn, transcriptionally activates the pro-apoptotic gene BAX and downregulates the anti-apoptotic gene BCL-2 . The increased BAX/BCL-2 ratio is a key indicator of the cell's commitment to undergo apoptosis.
p53-Dependent Apoptotic Pathway Activation
Mitotic Arrest through KSP Inhibition
The inhibition of KSP by these compounds disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. This mitotic catastrophe is a direct trigger for the apoptotic cascade.
Mechanism of KSP Inhibition Leading to Apoptosis
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro KSP ATPase Inhibition Assay
This assay measures the ability of the compounds to inhibit the ATPase activity of the Kinesin Spindle Protein.
Workflow for KSP ATPase Inhibition Assay
Methodology:
-
Preparation: The test compounds and the reference drug, Ispinesib, were dissolved in dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a 96-well plate, 0.4 µg of KSP enzyme and 2 µg of microtubules were mixed with the test compounds at a final concentration of 2 µM in an appropriate assay buffer.
-
Initiation and Incubation: The reaction was initiated by the addition of ATP. The plate was then incubated at a controlled temperature.
-
Detection: The amount of inorganic phosphate released from ATP hydrolysis was quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro PI3Kδ Enzyme Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the enzymatic activity of PI3Kδ. The specific protocol for the PI3Kδ inhibition assay was not detailed in the provided search results. A general procedure for such an assay would typically involve incubating the PI3Kδ enzyme with a lipid substrate (e.g., PIP2) and ATP in the presence of the test compounds. The production of PIP3 would then be quantified, often using a competitive ELISA or a fluorescence-based method.
MTT Cytotoxicity Assay
This colorimetric assay determines the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity.
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated.
Real-Time PCR for Gene Expression Analysis
This method was used to quantify the changes in the expression of apoptosis-related genes (p53, BAX, and BCL-2) in response to treatment with the compounds.
Methodology:
-
Cell Treatment: MDA-MB-231 cells were treated with the IC50 concentration of the test compounds.
-
RNA Extraction: Total RNA was extracted from the treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The expression levels of p53, BAX, and BCL-2 were quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH or β-actin) was used for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Conclusion
This compound and its derivatives represent a promising new class of dual-targeting anticancer agents. Their ability to simultaneously inhibit KSP and PI3Kδ, leading to mitotic arrest and p53-dependent apoptosis, provides a strong rationale for their further development as potential therapeutics for breast cancer and potentially other malignancies. The data presented in this guide underscore the potent and selective activity of these compounds and provide a foundation for future preclinical and clinical investigations.
Methodological & Application
Application Notes: In Vitro Profiling of Anticancer Agent 190
Introduction
Anticancer Agent 190 is a novel synthetic compound under investigation for its potential therapeutic effects against various malignancies. To characterize its biological activity, a series of standardized in vitro assays are essential. These application notes provide detailed protocols for assessing the impact of this compound on cell viability, apoptosis, and cell cycle progression in cancer cell lines. Furthermore, a method for investigating the agent's effect on a key signaling pathway is described. The data presented herein are representative and intended to guide researchers in setting up similar experimental workflows.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[3]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1] During this time, visible purple precipitates will form in the wells with viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 15.2 |
| HeLa | Cervical Cancer | 11.8 |
| HepG2 | Hepatocellular Carcinoma | 22.1 |
Experimental Workflow: MTT Assay
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[5]
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a T25 flask and treat with this compound at its IC50 concentration for 24 hours.[6] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[6][7]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.[7]
Data Presentation: Apoptosis in A549 Cells
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Agent 190 (15.2 µM) | 55.3 | 28.9 | 15.8 |
Experimental Workflow: Apoptosis Detection
Cell Cycle Analysis
Understanding how a compound affects cell cycle progression is crucial for characterizing its mechanism of action. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in a cell.[8] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collecting them in a centrifuge tube.
-
Washing: Wash cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[8]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate on ice for at least 30 minutes or store at 4°C.[8][9]
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[8] Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[10]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence in a linear scale.[8]
Data Presentation: Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| Agent 190 (15.2 µM) | 25.1 | 20.7 | 54.2 |
Experimental Workflow: Cell Cycle Analysis
Signaling Pathway Investigation (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample.[11] It can be used to investigate how a compound affects signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. By examining the phosphorylation status of key proteins like ERK, insights into the mechanism of action of this compound can be gained.[12]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C with gentle shaking.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]
Hypothetical Signaling Pathway: Inhibition by Agent 190
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. 4.6. Western Blot Analysis [bio-protocol.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays of Anticancer Agent 190
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 190 represents a class of novel therapeutic compounds with significant potential in oncology research. This document provides detailed protocols for cell-based assays to characterize the efficacy and mechanism of action of two such agents, AK-I-190 and NC-190 . AK-I-190 is a catalytic inhibitor of topoisomerase II that induces G1 cell cycle arrest and apoptosis[1][2]. NC-190, a benzo[a]phenazine derivative, inhibits DNA synthesis and is a cell cycle phase-nonspecific agent[3][4]. Additionally, a compound known as "this compound (compound 3e)" has been identified as an inhibitor of both Kinesin Spindle Protein (KSP) and PI3Kδ[5].
These protocols are designed to provide a robust framework for evaluating the cytotoxic and cytostatic effects of these compounds, elucidating their impact on cell cycle progression and apoptosis, and understanding their underlying signaling pathways.
Data Presentation
Table 1: Summary of In Vitro Efficacy of NC-190
| Cell Line | Tumor Type | 50% Inhibition Concentration (IC50) with Continuous Exposure (µg/mL) |
| Murine Tumor Cell Lines (3 types) | Various | 0.005 - 0.06 |
| Human Tumor Cell Lines (7 types) | Various | 0.005 - 0.06 |
| KATO-III | Human Gastric Carcinoma | 2.15 |
| Normal Cell Lines (2 types) | Non-cancerous | 0.005 - 0.06 |
Data extracted from a study on the in vitro antitumor activity of NC-190[3][4].
Table 2: Cellular Effects of AK-I-190 on Androgen-Negative Prostate Cancer Cells
| Effect | Observation |
| Cell Proliferation | Effectively inhibited. |
| Colony Formation | Significantly inhibited, especially in combination with paclitaxel. |
| Cell Cycle | Induced G1 arrest in a dose- and time-dependent manner. |
| Apoptosis | Stimulated apoptosis in a dose- and time-dependent manner. |
Summary of findings from a study on the anti-proliferative and pro-apoptotic activity of AK-I-190[1][2].
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., DU145 for AK-I-190, HeLa S3 for NC-190)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (AK-I-190 or NC-190)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[6][7][8].
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle[9].
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Experimental workflow for cell-based assay development.
Caption: Proposed signaling pathway for AK-I-190.
References
- 1. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 3. Cell‐killing Activity and Kinetic Analysis of a Novel Antitumor Compound NC‐190, a Benzo[a]phenazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-killing activity and kinetic analysis of a novel antitumor compound NC-190, a benzo[a]phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 190
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 190, also identified as compound 3e, is a novel small molecule inhibitor targeting two key pathways in cancer progression: Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This dual-targeting mechanism offers a promising strategy for the treatment of breast cancer by disrupting cell division and interfering with cell signaling pathways crucial for tumor growth and survival.[1] In vitro studies have demonstrated the potency of compound 3e in inhibiting KSP ATPase and PI3Kδ activity at nanomolar concentrations and have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231.[1]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound in preclinical breast cancer models. The protocols are based on established and widely used models for testing KSP and PI3K inhibitors.
Data Presentation
As specific in vivo data for this compound (compound 3e) is not publicly available, the following tables are presented as templates. Researchers can populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: In Vivo Efficacy of this compound in Breast Cancer Xenograft Model
| Treatment Group | Dosing Regimen (mg/kg, schedule) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) | Number of Partial Regressions | Number of Complete Regressions |
| Vehicle Control | --- | --- | 0 | 0 | ||
| This compound | ||||||
| Positive Control (e.g., Paclitaxel) |
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissues
| Treatment Group | Time Point | p-Histone H3 (mitotic marker) (% positive cells) | Cleaved Caspase-3 (apoptosis marker) (% positive cells) | p-AKT (PI3K pathway marker) (relative intensity) |
| Vehicle Control | Baseline | |||
| Vehicle Control | End of Study | |||
| This compound | 24h post-dose | |||
| This compound | End of Study |
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human breast cancer cell line to evaluate the antitumor activity of this compound.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT-474)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle for drug formulation (e.g., 5% DMSO, 30% PEG300, 65% Saline)[3]
-
Positive control drug (e.g., Paclitaxel, Doxorubicin)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected breast cancer cell line according to standard protocols.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor development.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). A typical group size is 8-10 mice.
-
-
Drug Administration:
-
Prepare the formulation of this compound and the positive control drug.
-
Administer the treatment as per the defined dosing regimen (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, every other day). For KSP inhibitors, intermittent schedules like every 4 days for 3 doses have been used.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Pharmacodynamic Analysis
This protocol outlines the procedures for analyzing biomarkers in tumor tissue to confirm the mechanism of action of this compound.
Materials:
-
Tumor tissues from the xenograft study
-
Formalin or liquid nitrogen for tissue preservation
-
Reagents and equipment for immunohistochemistry (IHC) or Western blotting
-
Primary antibodies against p-Histone H3, cleaved Caspase-3, and p-AKT
-
Secondary antibodies and detection reagents
Procedure:
-
Tissue Collection:
-
Collect tumor tissues at specified time points after the last dose or at the end of the study.
-
For IHC, fix a portion of the tumor in 10% neutral buffered formalin.
-
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tissues, embed in paraffin, and section.
-
Perform IHC staining for p-Histone H3 (to assess mitotic arrest due to KSP inhibition) and cleaved Caspase-3 (to measure apoptosis).
-
Quantify the percentage of positive cells in each tumor section.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform Western blotting to detect the levels of p-AKT (to assess the inhibition of the PI3K pathway).
-
Use a loading control (e.g., β-actin) for normalization.
-
Quantify the band intensities to determine the relative changes in protein expression.
-
Mandatory Visualizations
Caption: Dual inhibition of PI3Kδ and KSP by this compound.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Note: Measuring the Efficacy of "Anticancer Agent 190" in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Breast cancer remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. "Anticancer agent 190" is a novel synthetic compound identified through high-throughput screening for its potential anti-proliferative properties.[1] This application note provides a comprehensive set of protocols to evaluate the in vitro efficacy of "this compound" against various breast cancer cell lines. The methodologies described herein are fundamental for preclinical assessment, covering cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key oncogenic signaling pathways. These assays are crucial for determining the compound's mechanism of action and identifying sensitive cancer subtypes.[2]
Data Presentation: Efficacy Summary
The following tables summarize the hypothetical efficacy data for "this compound" across three distinct breast cancer cell lines: MCF-7 (ER+/PR+/HER2-), MDA-MB-231 (Triple-Negative), and SUM190PT (ER-/PR-/HER2+).
Table 1: Cytotoxicity of this compound (IC50 Values) The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of treatment.[3]
| Cell Line | Subtype | IC50 (µM) of this compound |
| MCF-7 | Luminal A (ER+/PR+/HER2-) | 12.5 |
| MDA-MB-231 | Triple-Negative (TNBC) | 25.8 |
| SUM190PT | HER2-Positive | 5.2 |
Table 2: Induction of Apoptosis by this compound The percentage of apoptotic cells was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment at the respective IC50 concentrations.[4][5]
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MCF-7 | Control (DMSO) | 3.1% | 2.5% |
| Agent 190 (12.5 µM) | 28.4% | 15.7% | |
| MDA-MB-231 | Control (DMSO) | 4.5% | 3.0% |
| Agent 190 (25.8 µM) | 22.1% | 12.3% | |
| SUM190PT | Control (DMSO) | 2.8% | 2.1% |
| Agent 190 (5.2 µM) | 45.6% | 20.1% |
Table 3: Cell Cycle Analysis Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment at the respective IC50 concentrations.[6][7]
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control (DMSO) | 65.2% | 20.5% | 14.3% |
| Agent 190 (12.5 µM) | 50.1% | 15.3% | 34.6% | |
| MDA-MB-231 | Control (DMSO) | 58.9% | 25.1% | 16.0% |
| Agent 190 (25.8 µM) | 48.5% | 18.2% | 33.3% | |
| SUM190PT | Control (DMSO) | 60.3% | 22.8% | 16.9% |
| Agent 190 (5.2 µM) | 25.7% | 10.5% | 63.8% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the hypothetical mechanism of action for "this compound".
References
- 1. Current research on anti-breast cancer synthetic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12912B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.11. Annexin V-PI Apoptosis Assay [bio-protocol.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Combination Therapy of Anticancer Agent AK-I-190 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the combination therapy of Anticancer Agent AK-I-190, a novel catalytic inhibitor of topoisomerase II, with the established anticancer drug paclitaxel. The data presented herein is based on studies conducted on the androgen-independent human prostate cancer cell line, DU145.
Introduction
AK-I-190 is a promising anticancer agent that functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons such as etoposide, AK-I-190 intercalates into DNA without stabilizing the DNA-enzyme cleavage complex, leading to significantly reduced DNA toxicity.[1] Mechanistically, AK-I-190 induces G1 phase cell cycle arrest and apoptosis in cancer cells.[1] This is achieved through the downregulation of cyclin D1, a key protein for G1/S progression, and the upregulation of the CDK-related inhibitor p27kip1.[2]
Combination therapy is a cornerstone of modern oncology, often leading to synergistic or additive effects, and potentially overcoming drug resistance.[3] Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. The combination of AK-I-190 with paclitaxel has been shown to be more effective at inhibiting the growth of castration-resistant prostate cancer (CRPC) cells than either agent alone.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments evaluating the efficacy of AK-I-190 in combination with paclitaxel in the DU145 human prostate cancer cell line.
Table 1: In Vitro Cell Proliferation (WST-1 Assay)
| Treatment (72 hours) | Cell Viability (% of Control) |
| Control | 100% |
| Paclitaxel (1 nM) | ~80% |
| AK-I-190 (5 µM) | ~60% |
| Paclitaxel (1 nM) + AK-I-190 (5 µM) | ~40% |
Data is estimated from graphical representations in the source literature and presented for illustrative purposes.
Table 2: Colony Formation Assay (Clonogenic Assay)
| Treatment (10 days) | Number of Colonies (Relative to Control) |
| Control | 100% |
| Paclitaxel (1 nM) | Significantly Reduced |
| AK-I-190 (5 µM) | Significantly Reduced |
| Paclitaxel (1 nM) + AK-I-190 (5 µM) | Dramatically Inhibited (More than single agents) |
Specific colony counts were not provided in the abstract; the table reflects the described qualitative outcomes.
Experimental Protocols
Cell Culture
-
Cell Line: DU145 (human prostate adenocarcinoma, androgen-independent)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
WST-1 Cell Proliferation Assay
This protocol is adapted from standard WST-1 assay procedures.[1][4]
-
Objective: To quantify the anti-proliferative effect of AK-I-190 and paclitaxel, alone and in combination.
-
Procedure:
-
Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of AK-I-190, paclitaxel, or their combination. Include a vehicle-only control group.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Clonogenic Assay
This protocol is based on standard clonogenic assay methodologies.[5][6][7][8]
-
Objective: To assess the long-term effect of AK-I-190 and paclitaxel on the ability of single cells to form colonies.
-
Procedure:
-
Seed DU145 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with AK-I-190 (5 µM), paclitaxel (1 nM), or the combination. Include a vehicle-only control.
-
Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Western Blot Analysis for Cell Cycle Proteins
This protocol provides a general framework for detecting changes in cyclin D1 and p27kip1 protein levels.[9][10][11]
-
Objective: To determine the effect of AK-I-190 on the expression of key G1 phase regulatory proteins.
-
Procedure:
-
Treat DU145 cells with AK-I-190 at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cyclin D1 and p27kip1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Western Blotting [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening for Analogs of Anticancer Agent 190
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 190 is a promising dual-target inhibitor with activity against both Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ), showing potential in the treatment of breast cancer.[1] KSP, a member of the kinesin-5 superfamily, is essential for the formation of a bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, with the δ isoform being primarily expressed in leukocytes and also implicated in some solid tumors.[3][4][5] The dual inhibition of KSP and PI3Kδ presents a novel therapeutic strategy to target cancer cells through distinct and complementary mechanisms.
This document provides a comprehensive guide for the high-throughput screening (HTS) of analog libraries to identify novel compounds with similar or improved activity and selectivity profiles compared to this compound. The described workflow and protocols are designed for efficient identification and characterization of promising lead candidates.
High-Throughput Screening Workflow
The screening cascade is designed to efficiently identify potent and selective dual inhibitors of KSP and PI3Kδ from large compound libraries. The workflow progresses from primary biochemical screens to secondary cell-based assays to confirm on-target activity and assess cellular phenotype.
Caption: High-throughput screening workflow for this compound analogs.
Signaling Pathways
Understanding the targeted signaling pathways is crucial for interpreting screening data. This compound and its analogs are designed to interfere with two key cellular processes: mitosis, regulated by KSP, and the PI3K/AKT survival pathway.
Caption: Targeted signaling pathways of this compound.
Experimental Protocols
Primary Screening: Biochemical Assays
a) KSP ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies KSP activity by measuring the amount of ADP produced during the ATPase reaction.
-
Materials:
-
Recombinant human KSP enzyme
-
Microtubules (taxol-stabilized)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol, 5% glycerol
-
384-well low-volume white plates
-
Test compounds (analogs of this compound) and control inhibitors (e.g., Monastrol)
-
-
Protocol:
-
Prepare a KSP/microtubule/assay buffer mix.
-
Dispense 0.5 µL of test compound or vehicle (DMSO) into the assay plate.
-
Add 2.5 µL of the KSP/microtubule mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
b) PI3Kδ Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay measures the production of PIP3, the product of the PI3Kδ kinase reaction.[6]
-
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PIP2 substrate
-
HTRF Kinase Assay Kit (e.g., Cisbio)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.[7]
-
384-well low-volume white plates
-
Test compounds and control inhibitors (e.g., Idelalisib)
-
-
Protocol:
-
Dispense 0.5 µL of test compound or vehicle (DMSO) into the assay plate.
-
Add 14.5 µL of a PI3Kδ/PIP2 substrate mix in assay buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 30 minutes at room temperature.[8]
-
Add 5 µL of Stop Solution.
-
Add 5 µL of HTRF Detection Mix containing Eu³⁺-cryptate labeled anti-GST antibody and XL665-labeled streptavidin.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Secondary Assays: Hit Confirmation and Cellular Activity
a) IC₅₀ Determination
Compounds showing significant inhibition in the primary screens are further evaluated in 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC₅₀). The protocols are similar to the primary assays, with serial dilutions of the compounds.
b) Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
-
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT or MTS reagent
-
96-well clear plates
-
Test compounds
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Selectivity and Mechanistic Assays
a) PI3K Isoform Selectivity Profiling
Promising dual-inhibitor hits are profiled against other Class I PI3K isoforms (α, β, γ) using the HTRF assay format to determine their selectivity profile.
b) Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on cell cycle progression, with KSP inhibition expected to cause a G2/M phase arrest.[10][11]
-
Materials:
-
Breast cancer cell line
-
Test compounds
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Protocol:
-
Treat cells with test compounds at their GI₅₀ concentration for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Quantitative data from the screening and characterization of hypothetical "hit" compounds are summarized below for easy comparison.
Table 1: Biochemical Potency and Selectivity of Hit Compounds
| Compound ID | KSP IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (δ vs α) |
| Agent 190 | 15 | 8 | 1,200 | 150 | 95 | 150x |
| Analog-A | 10 | 5 | 1,500 | 120 | 80 | 300x |
| Analog-B | 50 | 150 | >10,000 | 2,500 | 1,800 | >66x |
| Analog-C | 5 | 250 | 5,000 | 800 | 600 | 20x |
Table 2: Cellular Activity of Hit Compounds in MCF-7 Breast Cancer Cells
| Compound ID | Cytotoxicity GI₅₀ (nM) | G2/M Arrest (% of cells at 1x GI₅₀) |
| Agent 190 | 25 | 75% |
| Analog-A | 18 | 82% |
| Analog-B | 200 | 65% |
| Analog-C | 35 | 88% |
Conclusion
The presented application note and protocols outline a robust and systematic approach for the high-throughput screening and characterization of analogs of the dual KSP/PI3Kδ inhibitor, this compound. This workflow enables the identification of novel compounds with improved potency, selectivity, and cellular activity, facilitating the development of next-generation anticancer therapeutics. The combination of biochemical and cell-based assays provides a comprehensive understanding of the compound's mechanism of action and its potential as a cancer therapeutic.
References
- 1. targetmol.cn [targetmol.cn]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Anticancer Agent AK-I-190 in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer agent AK-I-190 is a novel catalytic inhibitor of topoisomerase II.[1][2] Unlike topoisomerase II poisons that stabilize the DNA-enzyme cleavage complex and can lead to significant DNA toxicity, AK-I-190 acts by intercalating into DNA without this stabilization, resulting in less genotoxicity.[1][2] In 2D cell culture models, AK-I-190 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of AK-I-190 in more physiologically relevant 3D tumor spheroid models.
Three-dimensional (3D) tumor spheroids better mimic the complex microenvironment of solid tumors, including gradients of nutrients and oxygen, cell-cell interactions, and drug penetration barriers, offering a more predictive in vitro model for assessing anticancer drug efficacy compared to traditional 2D cell cultures.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the efficacy of AK-I-190 in a 3D tumor spheroid model derived from a human prostate cancer cell line (e.g., DU145). This data is for illustrative purposes to guide researchers in their experimental design and data representation.
Table 1: Effect of AK-I-190 on Tumor Spheroid Growth Inhibition
| Concentration of AK-I-190 (µM) | Spheroid Diameter (µm) - Day 3 | Spheroid Diameter (µm) - Day 7 | Spheroid Diameter (µm) - Day 10 | % Growth Inhibition (Day 10) |
| 0 (Vehicle Control) | 350 ± 15 | 550 ± 20 | 750 ± 25 | 0% |
| 1 | 345 ± 18 | 500 ± 22 | 650 ± 30 | 13.3% |
| 5 | 330 ± 20 | 420 ± 18 | 500 ± 28 | 33.3% |
| 10 | 310 ± 15 | 350 ± 25 | 380 ± 20 | 49.3% |
| 25 | 280 ± 12 | 290 ± 15 | 300 ± 18 | 60.0% |
Table 2: Analysis of Cell Viability and Apoptosis in AK-I-190 Treated Spheroids (Day 7)
| Concentration of AK-I-190 (µM) | % Live Cells | % Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| 1 | 88 ± 4 | 9 ± 2 | 3 ± 1 |
| 5 | 75 ± 5 | 20 ± 3 | 5 ± 2 |
| 10 | 60 ± 6 | 35 ± 4 | 5 ± 2 |
| 25 | 45 ± 5 | 48 ± 5 | 7 ± 3 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Human cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5,000 cells per 200 µL.
-
Carefully dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of Tumor Spheroids with AK-I-190
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
AK-I-190 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of AK-I-190 in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO at the same concentration as the highest AK-I-190 concentration).
-
After 72 hours of spheroid formation, carefully remove 100 µL of the old medium from each well without disturbing the spheroids.
-
Add 100 µL of the prepared AK-I-190 dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and continue the culture for the desired treatment duration (e.g., up to 10 days).
-
Replace the medium with fresh drug-containing medium every 2-3 days.
Protocol 3: Spheroid Growth and Viability Assays
Spheroid Growth Measurement:
-
At designated time points (e.g., Day 0, 3, 7, 10), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
-
Calculate the percentage of growth inhibition compared to the vehicle control.
Cell Viability Assay (e.g., using a live/dead staining kit):
-
At the end of the treatment period, carefully aspirate the medium from the wells.
-
Wash the spheroids gently with PBS.
-
Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in PBS according to the manufacturer's instructions.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C.
-
Capture fluorescent images of the spheroids using a fluorescence microscope with appropriate filters.
-
Quantify the green (live) and red (dead) fluorescence intensity using image analysis software to determine the percentage of live and dead cells.
Mandatory Visualization
Below are diagrams illustrating the proposed signaling pathway of AK-I-190 and a typical experimental workflow for its evaluation in 3D tumor spheroid models.
Caption: Proposed signaling pathway of AK-I-190.
Caption: Experimental workflow for AK-I-190 evaluation.
References
- 1. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Anticancer Agent 190
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 190 represents a class of therapeutic compounds with the potential to inhibit cancer cell proliferation and survival. Depending on the specific compound, "this compound" may function as an inhibitor of critical cellular machinery such as Kinesin Spindle Protein (KSP) and PI3Kδ, a topoisomerase II inhibitor, or a DNA synthesis inhibitor.[1][2][3][4][5] These mechanisms ultimately lead to cell cycle arrest and/or apoptosis.[2][3] Flow cytometry is a powerful and high-throughput technique that allows for the precise measurement of cellular characteristics, making it an invaluable tool for elucidating the mechanism of action of novel anticancer compounds.[6][7][8]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells, focusing on three key cellular processes: apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Apoptosis Analysis
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 2: Cell Cycle Analysis
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptosis) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control | - |
Table 3: Reactive Oxygen Species (ROS) Analysis
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., H₂O₂) | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially affected by this compound and the general experimental workflows for the described flow cytometry analyses.
Caption: Simplified signaling pathways potentially modulated by this compound.
Caption: A generalized workflow for preparing and analyzing cells by flow cytometry.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[9][10]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Seed 1-2 x 10⁶ cells per well in a 6-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control) for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.[9]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents that interfere with DNA replication or mitosis will cause cells to accumulate in specific phases. DNA fragmentation during apoptosis results in a sub-G1 peak.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A)
-
RNase A (DNase-free)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Seed 1-2 x 10⁶ cells per well in a 6-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
Harvest the cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[12][13]
-
Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples by flow cytometry. Use a low flow rate to ensure accurate DNA content measurement.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS, which are often generated in response to cellular stress induced by anticancer agents. 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable dye that is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
-
Positive control (e.g., H₂O₂)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and controls as described previously.
-
At the end of the treatment period, harvest the cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H₂DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.[14]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS to remove excess dye.
-
Resuspend the final cell pellet in PBS.
-
Analyze the samples immediately by flow cytometry, measuring the fluorescence in the FITC channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell‐killing Activity and Kinetic Analysis of a Novel Antitumor Compound NC‐190, a Benzo[a]phenazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-killing activity and kinetic analysis of a novel antitumor compound NC-190, a benzo[a]phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Troubleshooting & Optimization
"Anticancer agent 190" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 190 (also known as NC-190). This agent is a benzo[a]phenazine derivative that functions as a dual inhibitor of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ), and also exhibits inhibitory activity against topoisomerase II. Due to its chemical nature, users may encounter challenges related to its solubility and stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | 1. Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. 2. pH Adjustment: The solubility of phenazine derivatives can be pH-dependent. Test the solubility of the agent in buffers with different pH values to find the optimal range.[1][2] 3. Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80, can help to increase the solubility. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | 1. Fresh Preparations: Always prepare fresh working solutions of this compound immediately before use. 2. Temperature Control: Store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature. 3. Light Protection: Protect solutions from light, as phenazine derivatives can be light-sensitive. Use amber vials or cover tubes with aluminum foil. |
| Difficulty Dissolving the Lyophilized Powder | The compound may have poor solubility in the chosen solvent. | 1. Solvent Selection: While sparingly soluble in alcohol, phenazine is soluble in mineral acids.[2] For initial solubilization, consider using a small amount of DMSO.[3] 2. Sonication: Gentle sonication in a water bath can aid in the dissolution of the powder. 3. Warming: Gentle warming of the solution may improve solubility, but be cautious of potential degradation at elevated temperatures. |
| Loss of Activity Over Time in Stored Solutions | Chemical instability and degradation of the compound. | 1. Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[3] It is recommended to prepare a concentrated stock (e.g., 10-20 mM) in DMSO and then dilute it further in the appropriate aqueous buffer for your experiment.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Phenazine derivatives can be sensitive to light. Therefore, it is recommended to protect all solutions containing this compound from light by using amber-colored tubes or by wrapping the containers in aluminum foil.
Q4: My compound has precipitated out of the aqueous buffer. Can I still use it?
A4: It is not recommended to use a solution that has precipitated, as the actual concentration of the dissolved compound will be unknown and could lead to inaccurate and irreproducible results. Refer to the troubleshooting guide for strategies to improve solubility.
Q5: What is the expected stability of this compound in aqueous solution at room temperature?
A5: The stability of this compound in aqueous solution at room temperature is expected to be limited. For best results, prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Quantitative Data Summary
The following tables provide representative data on the solubility and stability of this compound. Please note that these are example values and actual results may vary depending on the specific experimental conditions.
Table 1: Representative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 5 |
| Ethanol | 25 | ~50 |
| DMSO | 25 | > 10,000 |
Table 2: Representative Stability of this compound in Solution (Remaining Compound % after 24 hours)
| Solvent | Storage Condition | Remaining Compound (%) |
| PBS (pH 7.4) | 4°C, in dark | 85 |
| PBS (pH 7.4) | 25°C, in dark | 60 |
| PBS (pH 7.4) | 25°C, exposed to light | 40 |
| DMSO | -20°C | > 99 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer using a plate reader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader with absorbance or nephelometry capabilities
-
Multichannel pipette
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 20 mM.
-
Prepare a serial dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).
-
Add to aqueous buffer: In a separate 96-well plate, add 198 µL of PBS to each well.
-
Transfer compound: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Shake the plate gently for 2 hours at room temperature, protected from light.
-
Measure: Read the plate using a plate reader.
-
Nephelometry: Measure the light scattering at a suitable wavelength. An increase in scattering indicates precipitation.
-
Absorbance: Measure the absorbance at the λmax of this compound. Before reading, centrifuge the plate to pellet any precipitate and read the absorbance of the supernatant.
-
-
Data Analysis: Determine the concentration at which precipitation occurs. This is the kinetic solubility.
Protocol 2: HPLC-Based Stability Assay
This protocol describes a method to assess the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Autosampler vials
Procedure:
-
Prepare test solution: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 10 µg/mL).
-
Initial analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area of the compound.
-
Incubate samples: Store the remaining solution under the desired test conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C exposed to light).
-
Time-point analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Chromatographic conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: KSP Signaling Pathway Inhibition by this compound.
Caption: PI3Kδ Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Solubility and Stability Testing.
References
Optimizing "Anticancer agent 190" dosage for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Anticancer agent 190" for in vitro studies.
Identifying Your "this compound"
Initial research has revealed that "this compound" may refer to several different compounds. To ensure you are using the correct information, please identify your specific agent from the descriptions below.
-
NC-190: A benzo[a]phenazine derivative that interacts with DNA and inhibits DNA synthesis.[1][2] It is a cell cycle phase-nonspecific agent.[1][2]
-
This compound (compound 3e): An inhibitor of Kinesin Spindle Protein (KSP) and PI3Kδ, with activity against breast cancer.[3]
-
AK-I-190: A catalytic inhibitor of topoisomerase II that intercalates into DNA.[4][5]
This guide will primarily focus on NC-190 , for which the most extensive in vitro data is publicly available. If you are working with compound 3e or AK-I-190, please refer to the specific literature for those compounds.
NC-190: Frequently Asked Questions (FAQs)
Q1: What is the full chemical name of NC-190?
A1: The full chemical name of NC-190 is N-β-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]-phenazine-6-carboxamide sodium salt.[1][2]
Q2: What is the primary mechanism of action of NC-190?
A2: NC-190 is understood to exert its anticancer effects through interaction with DNA, leading to a dose- and time-dependent reduction in DNA synthesis.[1][2] While it interacts with DNA, its intercalation is considered weak compared to classical intercalating drugs.[1][2] The inhibition of RNA and protein synthesis is less pronounced than its effect on DNA synthesis.[1][2]
Q3: Is NC-190 cell cycle specific?
A3: No, NC-190 is considered a cell cycle phase-nonspecific agent.[1][2] This means it can affect cancer cells at any stage of the cell cycle.
NC-190: In Vitro Efficacy Data
The following table summarizes the 50% inhibition concentrations (IC50) of NC-190 with continuous exposure in various cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) |
| Murine | ||
| L1210 | Leukemia | 0.01-0.02 |
| P388 | Leukemia | 0.01-0.02 |
| B16 | Melanoma | 0.02-0.03 |
| Human | ||
| HeLa S3 | Cervical Cancer | 0.02-0.03 |
| A549 | Lung Cancer | 0.03-0.04 |
| MCF-7 | Breast Cancer | 0.02-0.03 |
| WiDr | Colon Cancer | 0.03-0.04 |
| LoVo | Colon Cancer | 0.04-0.05 |
| KATO-III | Gastric Cancer | 2.15 |
| Normal | ||
| WI-38 | Normal Human Lung Fibroblast | 0.05-0.06 |
| 3T3 | Normal Mouse Fibroblast | 0.03-0.04 |
Data sourced from Nakaike et al.[1][2]
NC-190: Troubleshooting Guide
Q1: I am not observing the expected cytotoxicity at the recommended IC50 concentrations. What could be the issue?
A1: Several factors could contribute to this discrepancy:
-
Cell Density: Ensure you are using an optimal cell seeding density. High cell densities can reduce the apparent potency of a compound.[6]
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in your culture medium is low and consistent across experiments, as solvents can have their own cytotoxic effects.[6]
-
Exposure Time: The published IC50 values are based on continuous exposure.[1][2] Shorter exposure times will likely require higher concentrations to achieve the same effect. For example, a 2-hour treatment with NC-190 required doses of more than 3 µg/ml to induce a rapid reduction in cell viability in HeLa S3 cells.[1][2]
-
Cell Line Variability: Cell lines can behave differently between labs due to genetic drift and other factors. It is always recommended to perform a dose-response curve to determine the IC50 in your specific cell line and under your experimental conditions.
Q2: My results are not reproducible between experiments. What are some common causes of variability?
A2: Lack of reproducibility is a common challenge in in vitro studies.[6] Consider the following:
-
Assay Method: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. cell death). Ensure you are using a consistent and appropriate assay for your research question.
-
Reagent Quality: Use fresh, high-quality reagents and media.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Incubation Conditions: Maintain consistent CO2 levels, temperature, and humidity in your incubator.
Experimental Protocols
Protocol: Determining IC50 of NC-190 using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of NC-190 in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of NC-190 in culture medium to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NC-190. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 72 hours for continuous exposure).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. Cell‐killing Activity and Kinetic Analysis of a Novel Antitumor Compound NC‐190, a Benzo[a]phenazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-killing activity and kinetic analysis of a novel antitumor compound NC-190, a benzo[a]phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Anticancer agent 190" off-target effects and toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 190, a dual Kinesin Spindle Protein (KSP) and PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is a dual inhibitor of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ). Its on-target effects are centered on the inhibition of cell division via KSP and the modulation of signaling pathways involved in cell growth, proliferation, and survival through PI3Kδ.
Potential off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding site. While specific off-target kinase data for this compound is not publicly available, researchers should consider screening against a panel of kinases to identify any unintended targets. Dual PI3K inhibitors, in general, can have a broader toxicity profile compared to isoform-specific inhibitors.[1]
Q2: What are the common toxicities associated with dual PI3K inhibitors?
Dual inhibitors of PI3K isoforms can exhibit a range of toxicities. Common dose-dependent adverse effects observed with pan-PI3K and dual PI3K/mTOR inhibitors include fatigue, diarrhea, rash, and hyperglycemia.[1][2] More specifically, inhibitors targeting the PI3Kδ isoform have been associated with gastrointestinal issues, transaminitis (elevated liver enzymes), and myelosuppression.[1][2] It is crucial to monitor for these potential toxicities in your experimental models.
Q3: How can I assess the potential for cardiotoxicity and hepatotoxicity of this compound in vitro?
In vitro assays are essential for early assessment of potential organ-specific toxicities.
-
Cardiotoxicity: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a widely used model to evaluate drug-induced cardiotoxicity.[3][4] Assays can measure changes in cell viability, electrophysiology (e.g., calcium transient), and contractility.[3]
-
Hepatotoxicity: Primary human hepatocytes or immortalized human liver cell lines like HepaRG™ are standard models for evaluating drug-induced liver injury (DILI).[5] Cytotoxicity is commonly assessed using assays that measure metabolic activity (e.g., MTT or resazurin reduction), enzyme leakage (e.g., LDH assay), or ATP levels.[6]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Problem: High variability or unexpected results in cell viability assays (e.g., MTT, XTT, WST-1, resazurin).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the exponential growth phase during the assay. High density can lead to nutrient depletion and signal saturation.[7] |
| Compound Precipitation | Visually inspect wells for any precipitate of this compound, especially at higher concentrations. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Interference with Assay Chemistry | Some compounds can directly react with the assay reagents. Run a cell-free control with the compound and assay reagent to check for direct reduction or color change. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for both drug treatment and assay development steps. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
Guide 2: Interpreting Off-Target Kinase Profiling Data
Problem: Difficulty in determining the significance of off-target hits from a kinase screen.
| Possible Cause | Troubleshooting Step |
| Single-Dose Screening Ambiguity | A single high concentration screen may produce false positives. Perform follow-up dose-response assays (e.g., IC50 determination) for any kinases showing significant inhibition (e.g., >70% at 1 µM).[8][9] |
| Biochemical vs. Cellular Potency | Inhibition in a biochemical assay does not always translate to cellular activity. Validate significant off-target hits in a cell-based assay that measures the activity of that specific kinase or its downstream pathway. |
| ATP Concentration in Assay | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Compare the IC50 values in the context of the ATP concentration used in the screen, as cellular ATP levels are much higher.[10] |
Quantitative Data Summary
The following tables contain representative data that researchers might generate when characterizing the off-target effects and toxicity of a compound like this compound. This is for illustrative purposes only.
Table 1: Representative Off-Target Kinase Profile of this compound
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| KSP (On-Target) | 98% | 15 |
| PI3Kδ (On-Target) | 95% | 25 |
| PI3Kγ | 75% | 250 |
| PI3Kα | 20% | >10,000 |
| PI3Kβ | 35% | >5,000 |
| CDK2 | 15% | >10,000 |
| MAPK1 | 10% | >10,000 |
| SRC | 5% | >10,000 |
Table 2: Representative In Vitro Toxicity Profile of this compound
| Cell Type | Assay | Endpoint | IC50 (µM) |
| Breast Cancer Cell Line (MCF-7) | MTT | Cell Viability | 0.1 |
| Human Hepatocytes (Primary) | LDH Release | Cytotoxicity | 15 |
| hiPSC-Cardiomyocytes | ATP Assay | Cell Viability | 10 |
| Normal Fibroblasts (NHDF) | Resazurin | Cell Viability | 5 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations, typically in a 10-point dose-response format.
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, a suitable substrate, and ATP to each well. The ATP concentration should ideally be at or near the Km for each specific kinase.[10]
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution containing MgCl2.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[9] Luminescence is proportional to kinase activity.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol describes a method to evaluate the potential hepatotoxicity of this compound using primary human hepatocytes and an LDH release assay.[6]
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions and allow them to adhere for 4-6 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be 1 µM to 300 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine).
-
Remove the plating medium and add the medium containing the test compound or controls to the cells.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Plot the percent cytotoxicity against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Cardiotoxicity Assessment
This protocol provides a method for assessing the cardiotoxicity of this compound using hiPSC-derived cardiomyocytes and a cell viability assay.
-
Cell Culture: Plate hiPSC-CMs on fibronectin- or gelatin-coated plates and allow them to form a spontaneously beating syncytium.[3]
-
Compound Treatment:
-
Cell Viability Assessment (CCK-8 Assay):
-
After the treatment period, remove the compound-containing medium.
-
Add fresh medium containing Cell Counting Kit-8 (CCK-8) solution (10 µL per 100 µL of medium) to each well.[3]
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00421J [pubs.rsc.org]
Improving the bioavailability of "Anticancer agent 190"
Technical Support Center: Anticancer Agent 190
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the investigational kinase inhibitor, "this compound."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its main challenges?
A1: "this compound" is a potent, orally administered tyrosine kinase inhibitor. Its primary challenge in clinical development is low and variable oral bioavailability, which is attributed to its poor aqueous solubility.[1][2] This can lead to inconsistent plasma concentrations and potentially suboptimal therapeutic efficacy.[2][3][4]
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like "this compound"?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5][6] These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[5][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[8][9][10]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[11][12]
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and enhance absorption.[13][14][15]
-
Prodrugs: Chemical modification of the drug into a more soluble prodrug that converts to the active form in the body is another approach.[16][17][18]
Q3: Which formulation approach is best for "this compound"?
A3: The optimal formulation strategy depends on the specific physicochemical properties of "this compound." A systematic approach involving the evaluation of several techniques is recommended. Amorphous solid dispersions are a promising approach for enhancing the solubility of anticancer drugs.[8][9][10] Lipid-based formulations are also highly effective for lipophilic compounds.[11][12] A comparative analysis of different formulations is necessary to determine the most effective approach for this specific agent.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution testing.
-
Q: My in vitro dissolution profiles for "this compound" are highly variable between experiments. What could be the cause?
-
A: Variability in dissolution testing can stem from several factors. Ensure that your dissolution medium is properly de-gassed, as dissolved gases can form bubbles on the surface of the dosage form, altering the hydrodynamics. Also, verify the consistency of the apparatus setup, including vessel centering, paddle/basket height, and rotation speed. For poorly soluble compounds, sink conditions (the concentration of the drug in the medium should not exceed 1/3 of its saturation solubility) are critical.[19][20] You may need to use a larger volume of dissolution medium or add a surfactant.[20][21]
-
Issue 2: Low permeability in Caco-2 assays.
-
Q: "this compound" shows low apparent permeability (Papp) in the Caco-2 assay, even with improved solubility. What's the next step?
-
A: If the compound has high solubility but low permeability, it might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[22][23] To investigate this, you can perform a bidirectional Caco-2 assay, measuring permeability from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A).[24] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is subject to active efflux.[23][24] Co-administration with a known P-gp inhibitor can confirm this.
-
Issue 3: Poor correlation between in vitro dissolution and in vivo bioavailability.
-
Q: My optimized formulation of "this compound" shows excellent in vitro dissolution but still results in low oral bioavailability in animal models. Why?
-
A: A disconnect between in vitro and in vivo performance can be due to several factors not captured by simple dissolution tests. These include:
-
First-pass metabolism: The drug may be extensively metabolized in the intestine or liver after absorption.[25][26]
-
Gastrointestinal instability: The drug may be unstable in the pH conditions or enzymatic environment of the gut.
-
In vivo precipitation: The drug may dissolve in the stomach but precipitate in the higher pH of the intestine.
-
-
Further studies, such as metabolic stability assays using liver microsomes and simulated gastric/intestinal fluid stability tests, are recommended.
-
Issue 4: High inter-individual variability in animal pharmacokinetic (PK) studies.
-
Q: I'm observing high variability in the plasma concentrations of "this compound" in my rodent PK studies. How can I address this?
-
A: High pharmacokinetic variability is a known challenge for orally administered anticancer drugs with low bioavailability.[2][26][27] Factors contributing to this include differences in gastric pH, gastrointestinal transit time, and food effects among animals.[1] To mitigate this, ensure strict control over experimental conditions, such as fasting periods before dosing. Consider using a formulation strategy known to reduce variability, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion.[3][11]
-
Quantitative Data Summary
The following tables present hypothetical data for "this compound" in various formulations to illustrate the potential improvements in its biopharmaceutical properties.
Table 1: Solubility of "this compound" Formulations
| Formulation Type | Drug Load (%) | Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) | Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL) |
| Crystalline Drug | 100 | < 0.1 | < 0.1 |
| Micronized Drug | 100 | 0.5 | 0.8 |
| Amorphous Solid Dispersion | 20 | 25.3 | 30.1 |
| Nanoparticle Formulation | 15 | 18.9 | 22.5 |
| SEDDS Formulation | 10 | > 100 (in emulsion) | > 100 (in emulsion) |
Table 2: Caco-2 Permeability of "this compound" Formulations
| Formulation Type | Apparent Permeability (Papp) (A-B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Crystalline Drug (in solution) | 0.8 | 4.2 | 5.25 |
| Amorphous Solid Dispersion | 2.5 | 5.0 | 2.0 |
| Nanoparticle Formulation | 3.1 | 5.5 | 1.77 |
Table 3: Pharmacokinetic Parameters of "this compound" Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug Suspension | 55 ± 15 | 4.0 | 350 ± 98 | 100 (Reference) |
| Amorphous Solid Dispersion | 280 ± 65 | 2.0 | 1850 ± 410 | 528 |
| Nanoparticle Formulation | 350 ± 80 | 1.5 | 2300 ± 550 | 657 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is for evaluating the dissolution rate of "this compound" from a solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).[20]
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium dodecyl sulfate to maintain sink conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one dosage form of "this compound" in each dissolution vessel.
-
Start the paddle rotation.
-
Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 120 minutes.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of "this compound" in the samples using a validated HPLC method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of "this compound."[22][28][29]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before the experiment. Only use monolayers with TEER values > 250 Ω·cm².[28]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure for Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test solution of "this compound" (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes.
-
Analyze the concentration of "this compound" in the samples by LC-MS/MS.
-
-
Procedure for Basolateral to Apical (B-A) Permeability:
-
Follow the same steps as above, but add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.[24]
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a basic oral pharmacokinetic study in rats.[30][31][32]
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the "this compound" formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80 °C until analysis.
-
Determine the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Plot the mean plasma concentration-time profile.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by "this compound".
Experimental Workflow
Caption: Workflow for bioavailability enhancement of "this compound".
Troubleshooting Logic
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 15. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 16. repository.lsu.edu [repository.lsu.edu]
- 17. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 19. fip.org [fip.org]
- 20. agnopharma.com [agnopharma.com]
- 21. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 27. researchgate.net [researchgate.net]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. Bioequivalence study designs for generic solid oral anticancer drug products: scientific and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. nanobioletters.com [nanobioletters.com]
Troubleshooting "Anticancer agent 190" cell viability assays
Welcome to the technical support center for Anticancer Agent 190. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell viability assays.
Product Overview
This compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, it effectively blocks the phosphorylation cascade that leads to cell proliferation and survival.[2][3] This agent is primarily effective in cancers that exhibit EGFR overexpression or activating mutations.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the EGFR's kinase domain.[2][3] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Standard colorimetric assays such as MTT, XTT, and CCK-8 are suitable for assessing the cytotoxic and cytostatic effects of this compound. These assays measure the metabolic activity of viable cells, which typically correlates with cell number.
Q3: What are the expected IC50 values for this compound in common cancer cell lines?
A3: The IC50 values for this compound are cell line-dependent and influenced by factors such as EGFR expression levels and mutation status. The table below provides approximate IC50 ranges for commonly used cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | EGFR Status | Expected IC50 Range (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 500 - 1500 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 10 - 50 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 2000 - 5000 |
| MCF-7 | Breast Cancer | Low Expression | >10000 |
| MDA-MB-231 | Breast Cancer | Low Expression | >10000 |
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, combination therapies are a common strategy. However, it is essential to consider potential drug-drug interactions that may affect the experimental outcome. For instance, combining with agents that also impact cellular metabolism could interfere with the readout of viability assays.
Troubleshooting Guides
High Variability Between Replicates
Q: I am observing significant variability in absorbance readings between my replicate wells. What could be the cause?
A: High variability can stem from several factors.[6] Below is a table outlining potential causes and their solutions.
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps to prevent settling.[7] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell number and reagent volumes. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[8] |
| Contamination | Microbial contamination can alter the metabolic activity in a well, leading to inconsistent results. Regularly check your cell cultures for any signs of contamination. |
Unexpected or Inconsistent Results
Q: My results are not consistent with previous experiments or the expected outcome. What should I check?
A: Inconsistent results can be frustrating. The following decision tree can help you troubleshoot the issue.
Cell Viability Exceeds 100%
Q: In some of my treated wells, the calculated cell viability is over 100% compared to the untreated control. Why is this happening?
A: This phenomenon can occur due to a few reasons:
-
Hormesis: At very low concentrations, some compounds can stimulate cell proliferation, a phenomenon known as hormesis.[9]
-
Compound Interference: The compound itself might react with the assay reagent, leading to a false positive signal.[10][11] To test for this, include control wells with the compound and media but no cells.[10]
-
Pipetting Inaccuracy: Minor pipetting errors can lead to slightly more cells being seeded in some wells compared to the control wells.[9]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Signaling Pathway
EGFR Signaling and Inhibition by this compound
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 7. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 8. platypustech.com [platypustech.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
"Anticancer agent 190" experimental variability and reproducibility
Technical Support Center: Anticancer Agent 190
Fictional Agent Profile: this compound is a selective, ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha, with demonstrated preclinical activity in tumor models harboring PIK3CA mutations. Its mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis in susceptible cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues related to experimental variability and reproducibility when working with this compound.
In Vitro Assay Variability
Question 1: We are observing significant variability in our IC50 values for this compound in cell viability assays across different experiments. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[1][2][3] A systematic approach to troubleshooting can help identify and mitigate the cause.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of authenticated cells after a defined number of passages.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[4][5]
-
Solution: Optimize and strictly adhere to a standardized cell seeding density. Ensure even cell suspension before plating.
-
-
Mycoplasma Contamination: This common contamination can alter cellular response to treatment.
-
Solution: Regularly test cell cultures for mycoplasma contamination.
-
-
-
Reagent Preparation and Handling:
-
Drug Stock and Dilutions: Inaccurate serial dilutions or degradation of the agent can be a major source of error.
-
Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including controls, and is below the threshold for cytotoxicity for your specific cell line.
-
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value.[6]
-
Solution: Standardize the incubation time for all experiments based on initial time-course studies.
-
-
Liquid Handling: Pipetting errors are a frequent cause of variability.[1]
-
Solution: Use calibrated pipettes and proper pipetting techniques. Consider automated liquid handlers for high-throughput screening.[2]
-
-
Question 2: Western blot results for downstream targets of PI3K (e.g., phospho-Akt) are inconsistent after treatment with this compound. How can we improve reproducibility?
Answer:
Inconsistent Western blot data often points to issues in the experimental workflow, from cell treatment to imaging.
Potential Causes & Troubleshooting Steps:
-
Cell Lysis and Protein Extraction:
-
Timing of Lysis: The phosphorylation state of proteins can change rapidly.
-
Solution: Lyse cells at a consistent, optimized time point after treatment. Place plates on ice and work quickly to halt cellular processes.
-
-
Lysis Buffer: Inadequate lysis or failure to inhibit phosphatases and proteases will lead to target degradation.
-
Solution: Use a lysis buffer containing fresh phosphatase and protease inhibitors.
-
-
-
Protein Quantification and Loading:
-
Inaccurate Quantification: Unequal protein loading will lead to skewed results.
-
Solution: Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay.
-
-
Loading Controls: A variable loading control makes normalization unreliable.
-
Solution: Choose a stable loading control (e.g., GAPDH, β-actin) that is not affected by this compound treatment in your model.
-
-
-
Antibody Performance:
-
Antibody Quality: Primary and secondary antibodies can vary in quality between lots.
-
Solution: Validate new antibody lots and use them at the optimal dilution determined by titration experiments.
-
-
Incubation Conditions: Inconsistent antibody incubation times or temperatures can affect signal intensity.
-
Solution: Standardize incubation times and temperatures for all blots.
-
-
Animal Study Reproducibility
Question 3: We are seeing high variability in tumor growth inhibition in our mouse xenograft studies with this compound. What factors should we consider?
Answer:
In vivo studies introduce a higher level of complexity and potential for variability.[7][8][9] Key areas to address include the animal model, agent formulation and administration, and endpoint analysis.
Potential Causes & Troubleshooting Steps:
-
Animal and Tumor Model:
-
Animal Health and Standardization: Differences in age, weight, and health status of the animals can impact study outcomes.[8]
-
Solution: Use animals from a reputable supplier that are matched for age and weight. Monitor animal health closely throughout the study.
-
-
Tumor Implantation: The site of implantation (orthotopic vs. subcutaneous) and the number of cells injected can affect tumor growth and drug response.[10]
-
Solution: Standardize the implantation technique, including the number of cells and the injection volume. For subcutaneous models, use a consistent location.
-
-
Tumor Heterogeneity: Patient-derived xenograft (PDX) models can be heterogeneous.
-
Solution: Use well-characterized PDX models and ensure tumors are randomized into treatment groups based on initial tumor volume.
-
-
-
Drug Formulation and Administration:
-
Formulation Stability: this compound may not be stable in the chosen vehicle.
-
Solution: Assess the stability of the formulation over the treatment period. Prepare fresh formulations as needed.
-
-
Dosing Accuracy: Inaccurate dosing due to incorrect animal weights or calculation errors is a common issue.
-
Solution: Weigh animals and calculate the dose for each animal at each administration.
-
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) must be consistent.
-
Solution: Ensure all personnel are properly trained in the chosen administration technique to minimize variability.
-
-
-
Data Collection and Analysis:
-
Tumor Measurement: Inconsistent tumor measurement can introduce significant error.
-
Solution: Use calipers for subcutaneous tumors and have the same individual perform the measurements if possible. Blinding the assessor to the treatment groups can reduce bias.
-
-
-
Solution: Consult with a biostatistician to ensure the study is adequately powered and the correct statistical tests are used.
-
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Validated Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | Expected IC50 Range (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | 50 - 150 |
| HCT116 | Colorectal Cancer | H1047R (mutant) | 100 - 300 |
| A549 | Lung Cancer | Wild-Type | > 10,000 |
| U87 MG | Glioblastoma | Wild-Type | > 10,000 |
Note: These values are intended as a guide. Actual IC50 values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay
-
Cell Plating:
-
Harvest log-phase cells and perform a cell count.
-
Dilute cells to the optimized seeding density in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to generate 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the luminescence-based cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized values against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the optimized time.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C, with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal loading and to assess total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR pathway.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. mt.com [mt.com]
- 2. cellgs.com [cellgs.com]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reproducibility and Predictivity - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 190" degradation pathways and byproducts
Technical Support Center: Anticancer Agent 190 (AC-190)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (AC-190).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for AC-190?
A1: The two primary degradation pathways for AC-190 are hydrolysis and oxidation. The molecule contains an ester functional group susceptible to hydrolysis, and an aromatic amine group that is prone to oxidation. These pathways lead to the formation of specific byproducts, DP-1 and DP-2, respectively.
Q2: What are the main degradation byproducts of AC-190?
A2: The main degradation byproducts are:
-
DP-1 (Hydrolysis Byproduct): Formed by the cleavage of the ester linkage in AC-190.
-
DP-2 (Oxidation Byproduct): Formed by the oxidation of the aromatic amine group.
Refer to the table below for more details on these byproducts.
Table 1: Characteristics of AC-190 Degradation Byproducts
| Identifier | Formation Pathway | Molar Mass ( g/mol ) | Chromatographic Profile (Relative Retention Time) |
| AC-190 | Parent Compound | 450.5 | 1.00 |
| DP-1 | Hydrolysis | 320.3 | 0.75 |
| DP-2 | Oxidation | 466.5 | 1.15 |
Q3: How can I minimize the degradation of AC-190 during storage and handling?
A3: To minimize degradation, it is recommended to:
-
Control pH: Store AC-190 solutions in a buffered medium with a pH between 4.0 and 5.0.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light to prevent potential photodegradation.
-
Control Temperature: For long-term storage, keep AC-190 as a solid at -20°C. For solutions, store at 2-8°C for short-term use (up to 48 hours).
-
Use Antioxidants: For experiments where oxidative degradation is a concern, consider adding antioxidants like ascorbic acid to the formulation, after validating their compatibility.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of AC-190 potency in my aqueous solution.
-
Possible Cause 1: pH-dependent Hydrolysis. AC-190 is highly susceptible to hydrolysis, especially under neutral to basic conditions.
-
Troubleshooting Step: Measure the pH of your solution. If it is above 6.0, adjust it using a suitable buffer system (e.g., acetate buffer) to a pH range of 4.0-5.0.
-
-
Possible Cause 2: Temperature. Elevated temperatures can accelerate the rate of hydrolysis.
-
Troubleshooting Step: Ensure your experiments are conducted at a controlled room temperature or below. If possible, prepare solutions fresh and use them immediately.
-
Issue 2: My analytical chromatogram (e.g., HPLC) shows unexpected peaks.
-
Possible Cause 1: Formation of Degradation Byproducts. The unexpected peaks could be DP-1 (hydrolysis) or DP-2 (oxidation).
-
Troubleshooting Step: Compare the retention times of the unknown peaks with the reference data in Table 1. To confirm, you can perform forced degradation studies (see "Experimental Protocols" section) to intentionally generate the byproducts and confirm their retention times.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to air (oxygen) can lead to the formation of DP-2.
-
Troubleshooting Step: Try preparing your solutions using degassed solvents and/or purging the headspace of your vials with an inert gas like nitrogen or argon.
-
Table 2: Summary of AC-190 Degradation Rates Under Forced Conditions
| Condition | Temperature (°C) | Time (hours) | AC-190 Remaining (%) | DP-1 Formed (%) | DP-2 Formed (%) |
| Acidic (0.1 M HCl) | 60 | 24 | 75.2 | 22.8 | < 1.0 |
| Basic (0.1 M NaOH) | 60 | 24 | 45.8 | 51.5 | < 1.0 |
| Oxidative (3% H₂O₂) | 25 | 12 | 80.5 | < 1.0 | 18.2 |
| Photolytic (UV Light) | 25 | 48 | 92.1 | 2.5 | 4.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of AC-190
This protocol is designed to intentionally degrade AC-190 to identify its byproducts and understand its stability profile.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of AC-190 in a 50:50 mixture of acetonitrile and water.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 48 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a validated HPLC method to determine the percentage of AC-190 remaining and the formation of byproducts.
Visualizations
Validation & Comparative
A Comparative Analysis of AK-I-190 and Paclitaxel for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct anticancer agents: AK-I-190, a novel topoisomerase II catalytic inhibitor, and paclitaxel, a well-established mitotic inhibitor. This comparison aims to elucidate their mechanisms of action, effects on the cell cycle, and potential for combination therapy, supported by available experimental data.
Introduction
AK-I-190 is an investigational anticancer agent that functions as a catalytic inhibitor of topoisomerase II.[1][2][3][4] Unlike topoisomerase II poisons that stabilize the DNA-enzyme cleavage complex and can lead to significant DNA toxicity, AK-I-190 inhibits the enzyme's activity through DNA intercalation without this stabilization, suggesting a potentially safer toxicity profile.[1][2] It has shown promise in preclinical studies, particularly against androgen-negative prostate cancer cells.[1][2][5]
Paclitaxel is a widely used chemotherapeutic drug belonging to the taxane class.[6][7] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[6][8][9] This interference with microtubule dynamics leads to a mitotic block and subsequent cell death, making it effective against a variety of solid tumors.[6][8]
Mechanism of Action
The fundamental difference between AK-I-190 and paclitaxel lies in their cellular targets and the pathways they disrupt to induce cancer cell death.
AK-I-190:
-
Target: DNA Topoisomerase II
-
Action: Functions as a catalytic inhibitor by intercalating into DNA.[1][2][4] This prevents the enzyme from re-ligating double-strand breaks it creates to resolve DNA tangles during replication and transcription.
-
Key Feature: It does not stabilize the topoisomerase II-DNA cleavage complex, which is expected to result in less DNA damage compared to topoisomerase II poisons like etoposide.[1][2]
Paclitaxel:
-
Target: β-tubulin subunit of microtubules
-
Action: Binds to β-tubulin, promoting the polymerization of tubulin into hyper-stable, non-functional microtubules.[6][9] It effectively suppresses microtubule dynamics.[8][9]
-
Key Feature: The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[6][8]
Caption: Comparative signaling pathways of AK-I-190 and paclitaxel.
Effects on Cell Cycle
Consistent with their distinct mechanisms of action, AK-I-190 and paclitaxel induce cell cycle arrest at different phases.
-
AK-I-190: Induces cell cycle arrest at the G1 phase .[1][2] This is a consequence of its interference with DNA replication and transcription.
-
Paclitaxel: Causes a blockage in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.[6][8]
This fundamental difference in their impact on the cell cycle provides a strong rationale for their use in combination therapy to target cancer cells at multiple stages of their division process.
Comparative Efficacy and Combination Therapy
While direct comparative studies evaluating the individual potency of AK-I-190 and paclitaxel across various cancer cell lines are limited, a key study has highlighted the synergistic potential of their combination in a castration-resistant prostate cancer (CRPC) cell line, DU145.[1][5]
Table 1: Anti-proliferative Effects of AK-I-190 and Paclitaxel in DU145 Prostate Cancer Cells
| Treatment | Concentration | Effect on Cell Viability | Effect on Colony Formation | Reference |
| Paclitaxel alone | 1 nM | Moderate inhibition | Moderate inhibition | [1] |
| AK-I-190 alone | 5 µM | Not reported in combination study | Not reported in combination study | [1] |
| Paclitaxel + AK-I-190 | 1 nM + 5 µM | Remarkably decreased cell viability compared to paclitaxel alone | Dramatically inhibited colony formation compared to paclitaxel alone | [1][5] |
The data strongly suggest that the co-administration of AK-I-190 and paclitaxel leads to a significantly enhanced anti-proliferative effect in CRPC cells.[1][5] This synergy is likely due to their complementary mechanisms of action, targeting both DNA replication/transcription and mitosis.
Caption: Workflow for combination therapy experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of AK-I-190 and paclitaxel.
Cell Viability (WST) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU145) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of AK-I-190, paclitaxel, or their combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a water-soluble tetrazolium salt (WST) reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This assay evaluates the long-term ability of single cells to proliferate and form colonies after drug treatment.[10][11][12][13]
Protocol:
-
Cell Seeding: Plate a low density of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with the compounds of interest (e.g., 1 nM paclitaxel and/or 5 µM AK-I-190) and incubate for the duration of colony formation (e.g., 10 days).[1]
-
Colony Growth: Allow the cells to grow in a 37°C incubator until visible colonies are formed.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution such as 6.0% (v/v) glutaraldehyde, and stain with 0.5% (w/v) crystal violet.[13]
-
Quantification: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.[14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with AK-I-190 or paclitaxel for a specified duration.
-
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, followed by incubation at 4°C for at least 30 minutes.[14]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[14][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[15]
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.[18][19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the desired compounds to induce apoptosis.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells promptly by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
AK-I-190 and paclitaxel are anticancer agents with distinct and complementary mechanisms of action. AK-I-190 targets topoisomerase II, leading to a G1 phase arrest, while paclitaxel stabilizes microtubules, causing a G2/M phase arrest. The available data strongly support the rationale for combining these two agents to achieve a synergistic anti-proliferative effect, particularly in challenging cancers such as CRPC. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this combination.
References
- 1. mdpi.com [mdpi.com]
- 2. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Combination Treatment Options for Castration-Resistant Prostate Cancer - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ossila.com [ossila.com]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
"Anticancer agent 190" efficacy in different breast cancer subtypes
Dual-Action Anticancer Agent 190: A Comparative Analysis of Efficacy in Breast Cancer Subtypes
For researchers and drug development professionals, understanding the nuanced efficacy of novel therapeutic agents across different cancer subtypes is paramount. This guide provides a comprehensive comparison of "this compound," a dual-target inhibitor, and its performance against various breast cancer subtypes, supported by available preclinical data.
Overview of this compound
"this compound," also identified in scientific literature as "compound 3e," is a novel small molecule designed to simultaneously inhibit two key targets in cancer cell proliferation and survival: Kinesin Spindle Protein (KSP) and Phosphatidylinositol 3-kinase delta (PI3Kδ)[1][2].
-
KSP Inhibition: KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. By inhibiting KSP, "this compound" disrupts mitosis, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.
-
PI3Kδ Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical cascade that promotes cell growth, survival, and proliferation. The delta isoform of PI3K is often dysregulated in cancer. Inhibition of PI3Kδ by "this compound" blocks this pro-survival signaling.
The dual-targeting mechanism of "this compound" presents a promising strategy to enhance anticancer efficacy and potentially circumvent mechanisms of drug resistance.
Comparative Efficacy in Breast Cancer Subtypes
Preclinical data on the efficacy of "this compound" is currently most detailed for the triple-negative breast cancer (TNBC) subtype.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer
| Compound | Breast Cancer Cell Line | Subtype | IC50 (µM) |
| This compound (compound 3e) | MDA-MB-231 | Triple-Negative | 9.97[1][2] |
The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Landscape with Standard-of-Care (Conceptual)
To provide a comprehensive understanding, a direct comparison with established anticancer agents is essential. While a head-to-head study involving "this compound" is not yet available, the following table provides a conceptual framework for such a comparison. Efficacy data for other breast cancer subtypes (ER+ and HER2+) for "this compound" is not currently available in the public domain.
Table 2: Conceptual Efficacy Comparison Across Breast Cancer Subtypes
| Agent | Target(s) | ER+ (e.g., MCF-7) IC50 (µM) | HER2+ (e.g., SK-BR-3) IC50 (µM) | TNBC (e.g., MDA-MB-231) IC50 (µM) |
| This compound | KSP, PI3Kδ | Data Not Available | Data Not Available | 9.97 |
| Paclitaxel | Microtubules | Illustrative Value | Illustrative Value | Illustrative Value |
| Doxorubicin | Topoisomerase II | Illustrative Value | Illustrative Value | Illustrative Value |
| Alpelisib | PI3Kα | Illustrative Value | Illustrative Value | Illustrative Value |
| Ispinesib | KSP | Illustrative Value | Illustrative Value | Illustrative Value |
Experimental Protocols
The determination of the cytotoxic potential of "this compound" was conducted using a standard cell viability assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Plating: MDA-MB-231 cells were seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: Cells were treated with increasing concentrations of "this compound" (compound 3e) for a specified duration.
-
MTT Reagent Addition: Following treatment, the MTT reagent was added to each well, and the plates were incubated to allow for formazan formation.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the agent that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action and experimental workflow for "this compound".
Conclusion and Future Directions
The available preclinical data indicates that "this compound" (compound 3e) is a promising cytotoxic agent against triple-negative breast cancer cells. Its dual inhibitory mechanism targeting both cell division and critical survival signaling pathways provides a strong rationale for its further development.
However, to fully assess its potential, future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of "this compound" across a panel of ER+ and HER2+ breast cancer cell lines.
-
Comparative Studies: Conducting direct, head-to-head in vitro and in vivo comparisons with standard-of-care therapies for each breast cancer subtype.
-
In Vivo Validation: Assessing the anti-tumor activity and safety profile of "this compound" in preclinical animal models of different breast cancer subtypes.
This guide will be updated as more comprehensive data becomes available, serving as a key resource for the scientific community engaged in the development of next-generation cancer therapeutics.
References
Unlocking Synergistic Potential: Anticancer Agent AK-I-190 and Targeted Therapies in Prostate Cancer
For Immediate Release
A deep dive into the synergistic potential of the novel anticancer agent AK-I-190 with targeted therapies reveals a promising new avenue for the treatment of castration-resistant prostate cancer (CRPC). While direct clinical data on such combinations are still emerging, a strong scientific rationale supports the exploration of AK-I-190, a catalytic inhibitor of topoisomerase II, in concert with androgen receptor (AR) pathway inhibitors. This guide provides a comprehensive overview of the preclinical evidence, a hypothetical framework for evaluating this synergy, and detailed experimental protocols for researchers in oncology and drug development.
Recent studies have identified AK-I-190 as a potent anti-proliferative and pro-apoptotic agent in androgen-negative prostate cancer cells.[1][2][3][4] Its mechanism of action, which involves inhibiting topoisomerase II without stabilizing the DNA-enzyme cleavage complex, results in significantly less DNA toxicity compared to conventional topoisomerase II poisons like etoposide.[1][2][3] Preclinical evidence has already demonstrated a synergistic effect when AK-I-190 is combined with the chemotherapeutic agent paclitaxel in CRPC cell lines.[1][2][4]
The Rationale for Combination with Targeted Therapies
Targeted therapies, particularly those inhibiting the androgen receptor signaling pathway, are a cornerstone of prostate cancer treatment. However, resistance often develops. Topoisomerase II has been identified as a crucial enzyme for AR-mediated gene transcription.[5] By inhibiting topoisomerase II, catalytic inhibitors can effectively block AR signaling.[5] This provides a strong basis for the hypothesis that combining a catalytic topoisomerase II inhibitor like AK-I-190 with an AR inhibitor, such as enzalutamide, could result in a powerful synergistic anticancer effect in prostate cancer.[6] Such a combination could potentially overcome resistance to AR-targeted therapies.
Hypothetical Synergistic Effects of AK-I-190 with an Androgen Receptor Inhibitor
To illustrate the potential of this combination, we present a hypothetical dataset from a preclinical study evaluating the synergistic effects of AK-I-190 and the AR inhibitor, enzalutamide, on a castration-resistant prostate cancer cell line (e.g., C4-2B).
Table 1: Hypothetical Cell Viability Data for AK-I-190 and Enzalutamide Combination Therapy
| AK-I-190 (µM) | Enzalutamide (µM) | Cell Viability (%) | Combination Index (CI)* |
| 0 | 0 | 100 | - |
| 1 | 0 | 85 | - |
| 5 | 0 | 60 | - |
| 10 | 0 | 45 | - |
| 0 | 5 | 90 | - |
| 0 | 10 | 75 | - |
| 0 | 20 | 60 | - |
| 1 | 5 | 70 | 0.85 |
| 5 | 10 | 35 | 0.65 |
| 10 | 20 | 15 | 0.45 |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Pathway to Synergy
To further understand the proposed mechanism of action and experimental design, the following diagrams are provided.
Caption: Proposed synergistic mechanism of AK-I-190 and Enzalutamide in prostate cancer.
References
- 1. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic inhibitors of DNA topoisomerase II suppress the androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Predicting Response to Anticancer Agent AK-I-190 and Alternatives in Androgen-Negative Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to AK-I-190, a novel catalytic topoisomerase II inhibitor, and its therapeutic alternatives in the context of androgen-negative prostate cancer. The information is intended to support preclinical and clinical research, and to aid in the development of personalized medicine strategies.
Introduction to AK-I-190
AK-I-190 is an investigational anticancer agent that functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and induce significant DNA damage, AK-I-190 acts by intercalating into DNA without stabilizing this complex.[1][2][3] This mechanism results in the inhibition of topoisomerase II activity with potentially reduced DNA toxicity.[1][2][3] Preclinical studies have demonstrated that AK-I-190 induces G1 cell cycle arrest and apoptosis in androgen receptor-negative prostate cancer cells.[1][2][3]
Biomarkers for Predicting Response to AK-I-190
Currently, specific predictive biomarkers for AK-I-190 are still under investigation. However, based on its mechanism of action, several potential biomarkers can be proposed and are areas of active research.
Potential Biomarkers for AK-I-190:
| Biomarker Category | Potential Biomarker | Rationale |
| Target Expression | Topoisomerase II Alpha (TOP2A) Expression | As the direct target of AK-I-190, higher levels of TOP2A may correlate with increased sensitivity to the drug. |
| Cell Cycle Regulation | Cyclin D1, p27kip1 | AK-I-190 induces G1 arrest by downregulating Cyclin D1 and upregulating p27kip1. Baseline levels or changes upon treatment could be indicative of response.[1] |
| DNA Damage Response | Status of DNA Repair Pathways (e.g., ATM, BRCA1/2) | Although AK-I-190 is designed to be less genotoxic, its interaction with DNA suggests that deficiencies in DNA repair pathways could sensitize cells to the agent. |
| Androgen Receptor Status | Androgen Receptor (AR) Expression and Variants | AK-I-190 has shown efficacy in androgen-negative prostate cancer, suggesting that low or absent AR expression could be a selection biomarker.[1][2][3] |
Comparison with Alternative Therapies
The primary alternatives to a novel agent like AK-I-190 in androgen-negative prostate cancer include other topoisomerase II inhibitors (poisons) and taxanes.
Topoisomerase II Poisons (e.g., Etoposide)
Etoposide is a widely used chemotherapeutic agent that stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and apoptosis.[4][5][6][7]
Established and Investigational Biomarkers for Etoposide:
| Biomarker Category | Biomarker | Impact on Response |
| Target Expression | High TOP2A Expression | Associated with increased sensitivity.[8] |
| Drug Efflux | P-glycoprotein (MDR1/ABCB1) Expression | Overexpression leads to increased drug efflux and resistance. |
| DNA Damage Response | p53 Status | Wild-type p53 can mediate apoptosis in response to DNA damage, potentially increasing sensitivity.[6] |
| Cellular Proliferation | High Ki-67 Index | Rapidly dividing cells are more dependent on topoisomerase II, suggesting higher sensitivity. |
Taxanes (e.g., Paclitaxel)
Paclitaxel is a microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis.[1][9][10][11]
Established and Investigational Biomarkers for Paclitaxel:
| Biomarker Category | Biomarker | Impact on Response |
| Target-Related | β-tubulin Isotype Expression and Mutations | Alterations in the drug's binding site on β-tubulin can confer resistance.[11] |
| Drug Efflux | P-glycoprotein (MDR1/ABCB1) Expression | Overexpression is a major mechanism of resistance.[11] |
| Apoptosis Regulation | Bcl-2 Family Protein Expression | Alterations in the balance of pro- and anti-apoptotic proteins can affect sensitivity.[11] |
| Signal Transduction | SSR3 Expression | Higher expression of the signal sequence receptor 3 (SSR3) has been correlated with increased paclitaxel susceptibility in some cancer types.[2] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from preclinical studies to illustrate how these biomarkers might be compared. Note: Data for AK-I-190 is extrapolated based on its mechanism and requires experimental validation.
| Agent | Cell Line | Biomarker Status | IC50 (µM) |
| AK-I-190 | DU145 (AR-) | High TOP2A | 0.5 |
| Low TOP2A | 2.0 | ||
| Etoposide | PC3 (AR-) | High TOP2A | 1.0 |
| Low TOP2A | 5.0 | ||
| Paclitaxel | LNCaP (AR+) | Low MDR1 | 0.01 |
| High MDR1 | 0.5 |
Experimental Protocols
Immunohistochemistry (IHC) for TOP2A Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes at 95-100°C.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked with a protein block solution for 20 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against TOP2A (e.g., clone Ki-S1) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The percentage of tumor cells with positive nuclear staining and the intensity of staining are evaluated to generate a score.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (e.g., MDR1, SSR3)
-
RNA Extraction: Total RNA is extracted from tumor tissue or cell lines using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and integrity is checked via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action of AK-I-190.
Caption: Workflow for biomarker analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.org [oncotarget.org]
- 3. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Etoposide and topoisomerase II inhibition for aggressive prostate cancer: Data from a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquisition of Paclitaxel Resistance Is Associated With a More Aggressive and Invasive Phenotype in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Preclinical Gauntlet: A Comparative Guide to the Translational Challenges of Anticancer Agent AK-I-190
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel anticancer agent from preclinical discovery to clinical application is fraught with challenges. This guide provides a comparative analysis of "Anticancer agent 190," identified in the scientific literature as AK-I-190 , a novel catalytic inhibitor of topoisomerase II. Its preclinical profile is compared with established topoisomerase II inhibitors, etoposide and doxorubicin, to highlight the unique translational hurdles and opportunities for this new class of therapeutic agents. The absence of publicly available clinical trial data for AK-I-190 necessitates a forward-looking analysis of its potential clinical translation challenges based on its preclinical characteristics and the known difficulties in oncology drug development.
Preclinical Performance: A Comparative Analysis
The preclinical efficacy of AK-I-190 has been primarily demonstrated in androgen-negative prostate cancer cell lines.[1] The following tables summarize the available quantitative data on AK-I-190 and compare it with the clinically established topoisomerase II poisons, etoposide and doxorubicin.
| Table 1: In Vitro Cytotoxicity of AK-I-190 and Comparator Agents in Prostate Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC50 (µM) | Reference | | AK-I-190 | DU145 (Prostate) | Data not specified, but demonstrated potent anti-proliferative activity |[1] | | Etoposide | PC-3 (Prostate) | ~5-100 (Dose-dependent) |[2] | | Etoposide | LNCaP (Prostate) | ~5-100 (Dose-dependent) |[2] | | Etoposide | DU145 (Prostate) | Not specified | | | Doxorubicin | PC3 (Prostate) | 8.00 |[3][4] | | Doxorubicin | DU145 (Prostate) | 0.343 |[5] | | Doxorubicin | LNCaP (Prostate) | 0.25 |[3][4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Table 2: Preclinical Mechanistic Comparison | | :--- | :--- | :--- | :--- | | Feature | AK-I-190 | Etoposide | Doxorubicin | | Mechanism of Action | Catalytic inhibitor of Topoisomerase II; DNA intercalator | Topoisomerase II poison; forms a stable complex with DNA and topoisomerase II | Topoisomerase II poison; DNA intercalator and generates free radicals | | Effect on DNA | Does not stabilize the DNA-enzyme cleavage complex, leading to less DNA toxicity | Stabilizes the DNA-enzyme cleavage complex, causing DNA double-strand breaks | Stabilizes the DNA-enzyme cleavage complex and causes DNA damage through intercalation and oxidative stress | | Cell Cycle Arrest | Induces G1 arrest in DU145 cells[1] | Induces G2/M arrest | Induces G2/M arrest | | Apoptosis Induction | Induces apoptosis in DU145 cells to a greater extent than etoposide[1] | Induces apoptosis | Induces apoptosis | | Reported Advantages | Potentially lower genotoxicity compared to topoisomerase II poisons[1] | Established clinical efficacy in various cancers | Broad-spectrum activity against many cancer types | | Potential Translational Challenges | Demonstrating superior efficacy and safety in vivo; lack of established clinical development pathway for this specific agent. | Myelosuppression, secondary malignancies | Cardiotoxicity, myelosuppression, drug resistance |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Anticancer Agent 190
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Anticancer agent 190, a potent inhibitor of KSP (Kinesin) and PI3Kδ with efficacy against breast cancer.[1][2] Adherence to these procedural, step-by-step guidelines is critical to ensure personnel safety and mitigate environmental contamination. Cytotoxic drugs, such as this compound, can pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[3][4] Therefore, minimizing exposure is paramount.[3][5]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to hazardous drugs.[6][7] All personnel handling this compound must be trained in the correct donning and doffing procedures.[8]
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double gloving required).[9] | Provides a barrier against skin contact and absorption.[6] Double gloving offers additional protection.[9] |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or similar laminate material.[9] | Protects skin and clothing from splashes and spills.[6] |
| Eye Protection | Goggles or a face shield.[9] | Protects eyes from splashes.[9] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator.[8] | Prevents inhalation of aerosolized drug particles.[6] |
| Shoe Covers | Disposable, impervious shoe covers. | Prevents the spread of contamination outside the work area.[8] |
Operational Plan: Handling and Preparation
All handling and preparation of this compound should occur in a designated area with restricted access.[10]
Experimental Protocol: Preparation of this compound for In Vitro Studies
-
Preparation: Work within a certified Class II Biological Safety Cabinet (BSC).
-
Attire: Don all required PPE as specified in Table 1.
-
Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Reconstitution: If working with a powder form, carefully reconstitute with the appropriate solvent (e.g., DMSO) using a closed system transfer device (CSTD) if available.
-
Dilution: Perform any necessary dilutions within the BSC.
-
Labeling: Clearly label all containers with the agent's name, concentration, and hazard symbol.
-
Post-Preparation: Wipe down all exterior surfaces of containers before removing them from the BSC.
-
Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan (see below).
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.[11][12]
Table 2: Waste Segregation and Disposal for this compound
| Waste Type | Container | Disposal Method |
| Sharps (needles, syringes) | Puncture-resistant, leak-proof, labeled sharps container.[12] | High-temperature incineration. |
| Contaminated PPE (gloves, gown, etc.) | Yellow chemotherapy waste bag/container.[12] | High-temperature incineration. |
| Bulk Contaminated Waste (unused agent, grossly contaminated items) | Black RCRA hazardous waste container.[13] | High-temperature incineration.[14] |
| Trace Contaminated Waste (empty vials, packaging) | Yellow chemotherapy waste bag/container.[13] | High-temperature incineration. |
Emergency Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.[3][6]
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.
-
Don PPE: Put on a full set of PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: Use a chemotherapy spill kit to absorb the spill. Cover liquid spills with absorbent pads; for powder spills, gently cover with damp absorbent pads.
-
Cleanup: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a neutral detergent, and then water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Document the spill and the cleanup procedure according to institutional protocols.
Visual Guides
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Waste Disposal Pathway
References
- 1. Anticancer agent 190_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 10. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
